molecular formula C14H19NO4 B554507 N-Cbz-D-leucine CAS No. 28862-79-5

N-Cbz-D-leucine

Número de catálogo: B554507
Número CAS: 28862-79-5
Peso molecular: 265.30 g/mol
Clave InChI: USPFMEKVPDBMCG-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Cbz-D-leucine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426462
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-79-5
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Cbz-D-leucine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Cbz-D-leucine

Introduction

N-Carbobenzyloxy-D-leucine (this compound) is a protected amino acid derivative of D-leucine, an essential amino acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group to the amine nitrogen makes it a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The Cbz group serves as a robust protecting group, enabling controlled and sequential formation of peptide bonds, which is fundamental for the development of new therapeutic agents, peptidomimetics, and other complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, systematically named (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid, consists of a D-leucine core where the amino group is protected by a benzyloxycarbonyl group.[1]

Synthesis_Workflow start Start: D-leucine & NaOH(aq) dissolve 1. Dissolve D-leucine in 10% NaOH at -5°C start->dissolve react 2. Add Cbz-Cl & 10% NaOH (Maintain pH 8) dissolve->react stir 3. Stir at 10°C for 15h react->stir monitor 4. Monitor with Ninhydrin Test stir->monitor wash1 5. Wash with Diethyl Ether (Discard Ether) monitor->wash1 Reaction Complete acidify 6. Acidify with HCl to pH 3 wash1->acidify extract 7. Extract with Ethyl Acetate acidify->extract wash2 8. Wash with Water & Brine extract->wash2 dry 9. Dry over MgSO4 wash2->dry purify 10. Column Chromatography dry->purify end End: Pure this compound purify->end SPPS_Workflow start Start: Resin-Bound Peptide with free N-terminus activate 1. Activate this compound (e.g., DIC/HOBt) start->activate couple 2. Couple Activated Amino Acid to Resin activate->couple monitor 3. Monitor with Kaiser Test couple->monitor wash 4. Wash Resin monitor->wash Coupling Complete deprotect_next 5. Deprotect next Boc group (if any) or proceed to cleavage wash->deprotect_next cleave 6. Cleave Peptide from Resin (and remove side-chain/Cbz groups) deprotect_next->cleave purify 7. Purify with RP-HPLC cleave->purify end End: Pure Peptide purify->end

References

An In-depth Technical Guide to the Synthesis and Purification of N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Cbz-D-leucine, a crucial protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research and development applications. This document outlines a detailed, step-by-step methodology for its preparation via the widely used Schotten-Baumann reaction, followed by protocols for its purification through both column chromatography and recrystallization. Quantitative data, including physical properties and characterization parameters, are summarized for easy reference. Furthermore, logical workflow diagrams are provided to visually represent the key experimental processes.

Introduction

N-Carbobenzoxy-D-leucine (this compound) is a derivative of the D-enantiomer of the essential amino acid leucine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a fundamental strategy in peptide synthesis, preventing the highly reactive amino group from participating in unwanted side reactions during peptide bond formation. The Cbz group is favored for its stability under a range of reaction conditions and its susceptibility to removal by catalytic hydrogenation, which allows for the selective deprotection of the amino group for subsequent coupling reactions. The use of the D-enantiomer is of particular interest in the development of peptidomimetics and other specialized pharmaceutical compounds to enhance metabolic stability and confer specific biological activities.

This guide serves as a practical resource for researchers and professionals, offering detailed experimental protocols and compiled data to facilitate the successful and efficient synthesis and purification of high-purity this compound in a laboratory setting.

Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.30 g/mol [1]
Appearance Colorless to light yellow clear liquid or oil[2]
Density ~1.158 g/cm³ (predicted)[2]
Boiling Point 442.8 ± 38.0 °C (predicted)[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Not miscible or difficult to mix with water.[3]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Table 2: Characterization Data for this compound

AnalysisDataReference(s)
Purity >97.0% (HPLC)[2]
Specific Optical Rotation ([α]²⁰/D) +20.2° (c=0.5g/100ml in Methanol)[2]
pKa 4.00 ± 0.21 (predicted)[2]

Note: Specific NMR data can vary slightly based on the solvent and instrument used. Researchers should always acquire and interpret their own analytical data for confirmation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-leucine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Scheme:

Materials:

  • D-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of D-leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucine (e.g., 25 mmol) in a 10% (w/v) aqueous solution of sodium hydroxide (e.g., 10 mL). Cool the solution to -5°C using an ice-salt bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled D-leucine solution, slowly and dropwise add benzyl chloroformate (e.g., 35 mmol). Concurrently, add a 10% (w/v) aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture at approximately 8.

  • Reaction: After the complete addition of benzyl chloroformate, allow the reaction mixture to warm to 10°C and continue stirring for 15 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) and visualized with a ninhydrin stain. The absence of a purple spot corresponding to the starting D-leucine indicates the completion of the reaction.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous phase with diethyl ether or ethyl acetate (e.g., 3 x 16 mL) to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

    • Cool the aqueous phase in an ice bath and acidify it to a pH of approximately 3 by the slow, dropwise addition of concentrated hydrochloric acid. The formation of a milky white precipitate or oil (the crude this compound) should be observed.

    • Extract the product from the acidified aqueous layer with ethyl acetate (e.g., 3 x 16 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (e.g., 2 x 16 mL) and saturated brine solution (e.g., 1 x 16 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 10 hours.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a light yellow oil.

Purification of this compound

The crude product obtained from the synthesis can be purified by either column chromatography or recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether or hexanes

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:3 v/v).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A reported yield for this method is approximately 61.5%.

While this compound is often an oil at room temperature, it can sometimes be crystallized, or its salt derivatives can be recrystallized. For similar N-Cbz protected amino acids that are solids, recrystallization from a solvent system like ethyl acetate/petroleum ether or acetone/water is common.[4]

General Procedure for Recrystallization (if the crude product is a solid or can be induced to solidify):

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up start D-leucine dissolution Dissolve in aq. NaOH Cool to -5°C start->dissolution reaction Add Benzyl Chloroformate Maintain pH 8 with NaOH Stir for 15h at 10°C dissolution->reaction wash1 Wash with Ether/EtOAc reaction->wash1 acidify Acidify with HCl to pH 3 wash1->acidify extract Extract with EtOAc acidify->extract wash2 Wash with H₂O and Brine extract->wash2 dry Dry over MgSO₄/Na₂SO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Synthesis and Work-up Workflow for this compound.

Purification_Workflow cluster_chromatography Purification by Column Chromatography cluster_recrystallization Purification by Recrystallization crude_product Crude this compound load_column Load on Silica Gel Column crude_product->load_column Option 1 dissolve_hot Dissolve in Minimal Hot Solvent crude_product->dissolve_hot Option 2 (if solidifiable) elute Elute with EtOAc/Petroleum Ether Gradient load_column->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions concentrate_fractions Combine Pure Fractions and Concentrate collect_fractions->concentrate_fractions pure_product_chrom Pure this compound concentrate_fractions->pure_product_chrom cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize filter_wash Filter and Wash with Cold Solvent cool_crystallize->filter_wash dry_crystals Dry under Vacuum filter_wash->dry_crystals pure_product_recryst Pure this compound dry_crystals->pure_product_recryst

Caption: Purification Workflow for this compound.

Conclusion

This technical guide has detailed the synthesis and purification of this compound, providing comprehensive experimental protocols and a compilation of relevant quantitative data. The presented Schotten-Baumann reaction for synthesis, followed by purification via column chromatography or recrystallization, offers a reliable and efficient pathway to obtain high-purity material essential for peptide synthesis and other applications in drug discovery and development. The inclusion of workflow diagrams and structured data tables aims to provide a clear and practical resource for researchers in the field. Adherence to these protocols, coupled with appropriate analytical characterization, will enable the consistent production of high-quality this compound.

References

Spectroscopic Profile of N-Cbz-D-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-D-leucine, a critical building block in peptide synthesis and drug discovery. The document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that for NMR and MS, the data for the L-enantiomer (N-Cbz-L-leucine) is considered a reliable proxy for the D-enantiomer, as these techniques do not differentiate between enantiomers under standard achiral conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HPhenyl-H
~5.10s2HBenzyl-CH₂
~4.35m1Hα-CH
~1.65m1Hγ-CH
~1.50m2Hβ-CH₂
~0.95d6Hδ-CH₃
~5.30d1HNH
~11.0br s1HCOOH

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~176.0COOH
~156.0C=O (urethane)
~136.5Phenyl-C (quaternary)
~128.5Phenyl-CH
~128.0Phenyl-CH
~127.8Phenyl-CH
~67.0Benzyl-CH₂
~53.0α-CH
~41.5β-CH₂
~25.0γ-CH
~22.5δ-CH₃
~22.0δ-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Table 3: Key IR Absorption Bands for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (carboxylic acid)
~3030MediumC-H stretch (aromatic)
~2960-2870StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid & urethane)
~1530StrongN-H bend (amide II)
~1250StrongC-O stretch (urethane)
~700-750StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
265Moderate[M]⁺ (Molecular Ion)
220Moderate[M - COOH]⁺
108Strong[C₇H₇O]⁺ (Tropylium ion derivative)
91Very Strong[C₇H₇]⁺ (Tropylium ion)
86Moderate[C₅H₁₂N]⁺ (Leucine immonium ion)
44Moderate[CO₂]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Resolution: 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (ESI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

  • A small amount of formic acid (0.1%) can be added to promote protonation.

Instrument Parameters (ESI-MS):

  • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR Dissolve in CDCl₃ IR FTIR Spectrometer (ATR) Sample->IR Place on ATR crystal MS Mass Spectrometer (ESI) Sample->MS Dissolve in MeOH NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Chemical Shifts Multiplicity IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight Fragmentation

Caption: General workflow for spectroscopic analysis of this compound.

References

Analysis of N-Cbz-D-leucine Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-D-leucine, a protected form of the D-amino acid leucine, is a crucial building block in the synthesis of peptide-based therapeutics and other complex organic molecules. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, conformational analysis, and solid-state characterization. This technical guide provides a summary of the methodologies that would be employed in the determination of the crystal structure of this compound. While a specific, publicly available crystal structure for this compound could not be located after an extensive search of crystallographic databases, this document outlines the general experimental protocols and data analysis workflow that would be essential for such a study.

Introduction

The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis to temporarily block the reactivity of the amine group of an amino acid. The D-enantiomer of leucine is of particular interest in the development of peptides with enhanced stability against enzymatic degradation. The precise spatial arrangement of the atoms within the this compound molecule, as would be revealed by single-crystal X-ray diffraction, dictates its intermolecular interactions and packing in the solid state. This information is critical for understanding its physical properties, such as solubility and melting point, and for computational modeling of its interactions with biological targets.

Experimental Protocols

The determination of the crystal structure of this compound would involve the following key steps:

Synthesis and Purification

This compound would first be synthesized or procured from a commercial supplier. High purity is essential for the growth of high-quality single crystals. Purification would typically be achieved by recrystallization or chromatography.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A general approach would involve:

  • Solvent Screening: A wide range of solvents and solvent mixtures would be screened to find conditions under which this compound has moderate solubility.

  • Crystallization Techniques: Several methods would be employed to induce crystallization from a supersaturated solution:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow precipitation and crystal growth.

    • Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the following procedure would be followed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated. Data would be collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the crystal structure:

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Data Presentation (Hypothetical)

If the crystal structure data were available, it would be summarized in tables for clarity and comparison. Below are examples of the types of tables that would be generated.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue (Example)
Empirical formulaC₁₄H₁₉NO₄
Formula weight265.30
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.000(1) Å, α = 90°
b = 8.000(2) Å, β = 90°
c = 15.000(3) Å, γ = 90°
Volume720.0(2) ų
Z4
Density (calculated)1.226 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)568
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections1800 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1800 / 0 / 175
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

Bond/AngleLength (Å) / Degrees (°)
O1 - C11.310(3)
O2 - C11.210(3)
N1 - C21.450(3)
N1 - C71.340(3)
C2 - C31.530(4)
O2 - C1 - O1125.0(2)
N1 - C2 - C1110.0(2)
C7 - N1 - C2120.0(2)

Visualization of Experimental Workflow

The general workflow for crystal structure analysis is depicted below.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis/Procurement of This compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_selection->data_collection unit_cell Unit Cell and Space Group Determination data_collection->unit_cell structure_solution Structure Solution (e.g., Direct Methods) unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation

Caption: General experimental workflow for crystal structure analysis.

Molecular Structure Diagram

The molecular structure of this compound is shown below. A detailed crystal structure analysis would provide precise coordinates for each atom, allowing for the calculation of exact bond lengths and angles.

Caption: 2D representation of the this compound molecule.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. The synthesis of the pure compound, followed by rigorous crystallization trials and subsequent single-crystal X-ray diffraction analysis, would provide invaluable insights into its solid-state conformation and packing. Such data would be of significant benefit to researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the design of novel therapeutics and the understanding of the fundamental properties of this important chiral building block. It is hoped that future research will lead to the successful crystallization and structure determination of this compound.

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the arsenal of synthetic organic chemistry, has been an indispensable tool for researchers since its pioneering introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its advent marked a turning point in peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1] This technical guide provides a comprehensive exploration of the Cbz protecting group, delving into its core principles, detailed experimental protocols, quantitative data, and its strategic applications.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][3] This protection is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents undesired side reactions at the N-terminus during peptide bond formation.[1][3] The Cbz group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.[1][4]

A defining characteristic of the Cbz group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[1][3] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenolysis.[1][3] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a cornerstone of its utility in complex synthetic strategies.[2]

Data Presentation: Quantitative Analysis of Cbz Group Transformations

The efficiency of the introduction and removal of the Cbz group is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92

Data compiled from representative literature.[2]

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ConditionsTypical Yield (%)Key AdvantagesPotential Limitations
Cbz-protected peptideH₂, 10% Pd/C, MeOH, rt>90Mild, neutral pH, clean byproducts (toluene and CO₂)Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[5]
Cbz-protected amino acid33% HBr in Acetic Acid, rtGenerally highRapid deprotection, useful for substrates incompatible with hydrogenolysis.[6]Harsh, corrosive, and strongly acidic conditions; can affect other acid-labile protecting groups.[6]
Cbz-protected amineAmmonium formate, Pd/C, MeOH, rtHighAvoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[5]May require elevated temperatures for less reactive substrates.
Cbz-protected amine2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CHighSuperior for substrates bearing sensitive functionalities incompatible with hydrogenolysis or strong acid.[7]Requires elevated temperature and specific reagents.
Cbz-protected amineAlCl₃, HFIP, rtHighCost-effective, safe, scalable, and tolerates reducible groups.[7]Requires use of a specific fluorinated solvent.

Mandatory Visualizations

Reaction Mechanisms and Workflows

protection_mechanism cluster_reactants Reactants cluster_products Products amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->intermediate protected_amine Cbz-Protected Amine intermediate->protected_amine Collapse of Intermediate (Loss of Cl⁻) hcl HCl salt Base-HCl Salt base Base base->salt Neutralization

Mechanism of Cbz Protection of an Amine.

deprotection_hydrogenolysis cluster_reactants Reactants cluster_products Products cbz_protected Cbz-Protected Amine carbamic_acid Carbamic Acid Intermediate (Unstable) cbz_protected->carbamic_acid Hydrogenolysis h2 H₂ h2->carbamic_acid pd_c Pd/C Catalyst pd_c->carbamic_acid amine Deprotected Amine (R-NH₂) carbamic_acid->amine Spontaneous Decarboxylation toluene Toluene carbamic_acid->toluene co2 Carbon Dioxide carbamic_acid->co2

Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.

deprotection_acid cluster_reactants Reactants cluster_products Products cbz_protected Cbz-Protected Amine protonated_carbamate Protonated Carbamate cbz_protected->protonated_carbamate Protonation hbr HBr hbr->protonated_carbamate benzyl_bromide Benzyl Bromide protonated_carbamate->benzyl_bromide SN2 Attack by Br⁻ carbamic_acid Carbamic Acid (Unstable) protonated_carbamate->carbamic_acid amine Deprotected Amine Salt (R-NH₃⁺ Br⁻) carbamic_acid->amine Decarboxylation co2 Carbon Dioxide carbamic_acid->co2

Mechanism of Cbz Deprotection using HBr in Acetic Acid.

experimental_workflow_deprotection start Start dissolve Dissolve Cbz-protected compound in solvent start->dissolve add_reagents Add deprotection reagents (e.g., Pd/C and H₂ source, or acid) dissolve->add_reagents react Stir under appropriate conditions (e.g., H₂ atmosphere, room temperature) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup Reaction Complete filter Filter to remove catalyst (if applicable) workup->filter extract Aqueous work-up and extraction filter->extract purify Purify product (crystallization, chromatography) extract->purify end End purify->end

General Experimental Workflow for Cbz Deprotection.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a typical procedure for the protection of an amino group in an amino acid using benzyl chloroformate under aqueous basic conditions.[2]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous solution of sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the most common and mild method for the removal of the Cbz group using catalytic hydrogenation.[2][5]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[2]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol is a valuable alternative for substrates that are sensitive to hydrogenation conditions.[5][6]

Materials:

  • Cbz-protected compound

  • 33% solution of hydrogen bromide (HBr) in glacial acetic acid

  • Diethyl ether

  • Magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid in a flask.[1]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 20 minutes to a few hours, and should be monitored by TLC.[1][5]

  • Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]

  • Isolation: Isolate the precipitate by filtration or decantation.

  • Washing and Drying: Wash the solid with diethyl ether and dry under vacuum to yield the deprotected amine hydrobromide salt.[1]

The Role of the Cbz Group in Drug Development

The Cbz group continues to be a cornerstone in the synthesis of complex molecules within the pharmaceutical industry. Its stability and orthogonal deprotection characteristics are particularly valuable in the multi-step synthesis of peptides and other nitrogen-containing active pharmaceutical ingredients (APIs).[1][8]

In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the Cbz group plays a strategic role in the synthesis of the linker component.[9] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The synthesis of the linker, which connects the target protein binder and the E3 ligase ligand, often requires a sophisticated protecting group strategy. The Cbz group allows for the protection of an amine functionality on the linker while other manipulations are carried out, often in the presence of acid-labile Boc groups.[9] The Cbz group can then be selectively removed at a later stage to reveal the amine for conjugation to one of the binding moieties.[9]

Furthermore, the tendency of Cbz-protected amino acids and peptide fragments to be crystalline can be a significant advantage in process development and manufacturing, simplifying purification through recrystallization, which is often more scalable and cost-effective than chromatography.[10]

References

The Strategic Imperative of D-Amino Acids in Enhancing Peptide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability, primarily their susceptibility to rapid degradation by proteases in biological systems. This guide provides an in-depth technical exploration of a powerful strategy to overcome this limitation: the incorporation of D-amino acids. By substituting the naturally occurring L-amino acids with their non-superimposable mirror images, researchers can significantly enhance peptide stability, prolong in vivo half-life, and ultimately improve therapeutic efficacy. This document details the core principles, experimental methodologies, and practical applications of this critical drug development technique.

The Fundamental Advantage: Proteolytic Resistance

The primary rationale for incorporating D-amino acids into therapeutic peptides is to confer resistance to enzymatic degradation. Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a steric hindrance that is not recognized by the active site of these proteases, thereby protecting the peptide backbone from cleavage.[1] This enhanced stability leads to a longer circulation half-life and increased bioavailability.[2][3]

Quantitative Impact on Peptide Stability

The substitution of L-amino acids with their D-enantiomers has a quantifiable and often dramatic impact on peptide stability in the presence of proteases and serum. The following tables summarize key findings from various studies, illustrating the enhanced proteolytic resistance conferred by D-amino acid incorporation.

Table 1: Stability of Peptides with D-Amino Acid Substitutions in the Presence of Trypsin

Peptide SequenceModificationIncubation Time with TrypsinRemaining Peptide (%)Analytical Method
Polybia-MPI (L-enantiomer)None1 h~0%RP-HPLC
D-MPI (all D-amino acid)All L-amino acids replaced with D-amino acids6 h100%RP-HPLC
L-peptide (granulysin fragment)NoneNot specifiedSusceptibleNot specified
Peptides with D-amino acid substitutionsPartial or whole substitution with D-amino acidsNot specifiedHighly stableNot specified
OM19R (L-arginine and L-lysine)None8 h (10 mg/mL trypsin)Low activityMIC Assay
OM19D (D-arginine and D-lysine)L-Arg and L-Lys replaced with D-Arg and D-Lys8 h (10 mg/mL trypsin)High activity (MIC = 16–32 µg/mL)MIC Assay

Data compiled from multiple sources, including studies on polybia-MPI and OM19R.[4][5]

Table 2: Stability of Peptides with D-Amino Acid Substitutions in Serum

PeptideModificationIncubation Time in SerumRemaining Peptide (%)Serum TypeAnalytical Method
Kn2-7 (L-enantiomer)None24 h1.0%25% Human SerumLC-MS
dKn2-7 (D-enantiomer)All L-amino acids replaced with D-amino acids24 h78.5%25% Human SerumLC-MS
KKVVFKVKFKK (L-enantiomer)NoneNot specifiedLowNot specifiedNot specified
KKVVFKVKFKK diastereomers/enantiomerD-amino acid substitutionsNot specifiedGreatly improvedNot specifiedNot specified
(L)-GLP1None< 1 h with Proteinase K0%In vitro with Proteinase KNot specified
(D)-GLP1D-analog6 h with Proteinase K~80%In vitro with Proteinase KNot specified

Data compiled from multiple sources, including studies on Kn2-7, KKVVFKVKFKK, and GLP-1 analogs.[6][7][8]

Conformational Consequences of D-Amino Acid Incorporation

The introduction of D-amino acids can significantly influence the secondary structure of a peptide. While in some cases, a single L-to-D substitution can be destabilizing to existing tertiary structures like α-helices and β-sheets, strategic placement can be used to induce or stabilize specific conformations, such as β-turns.[9][10] This conformational control is crucial for maintaining or even enhancing receptor binding and biological activity.

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the conformational changes resulting from D-amino acid substitution. It measures the differential absorption of left- and right-circularly polarized light, providing a spectral fingerprint of the peptide's secondary structure.[2]

Experimental Protocols

In Vitro Protease Stability Assay using LC-MS

This protocol outlines a general method for assessing the stability of a peptide containing D-amino acids in the presence of a specific protease, such as trypsin, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Test peptide (with D-amino acid substitutions) and L-enantiomer control peptide stock solutions (e.g., 1 mg/mL in a suitable solvent).

  • Protease stock solution (e.g., Trypsin at 1 µg/µL in 50 mM acetic acid).[11]

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or 1% formic acid in ethanol).[6][12]

  • LC-MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the test peptide and control peptide in the reaction buffer to a final concentration (e.g., 0.1 mg/mL).[13]

  • Enzyme Addition: Add the protease stock solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction and precipitate the protease.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.[1][15]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t½).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for analyzing the secondary structure of a peptide containing D-amino acids.

Materials:

  • Purified peptide sample (at least 95% purity).[16]

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7).[2]

  • Quartz cuvette (e.g., 1 mm path length).[3]

  • CD spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the CD buffer at a suitable concentration (e.g., 0.1-1 mg/mL for far-UV CD).[17] Prepare a corresponding buffer blank.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature (e.g., 25°C).

  • Baseline Correction: Acquire a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).

  • Sample Measurement: Acquire the CD spectrum of the peptide solution using the same instrument settings.

  • Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

  • Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.[3]

Signaling Pathways and Experimental Workflows

The enhanced stability of D-amino acid-containing peptides makes them excellent candidates for modulating signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).

GPCR Signaling Pathways

D-amino acid-substituted analogs of peptide hormones like Glucagon-Like Peptide-1 (GLP-1) and somatostatin are being actively investigated for the treatment of metabolic disorders and cancer, respectively. These peptides bind to their cognate GPCRs and initiate downstream signaling cascades.

GLP-1 Receptor Signaling Pathway

Peptide_Development_Workflow Design 1. Peptide Design & Computational Modeling Synthesis 2. Solid-Phase Peptide Synthesis Design->Synthesis Purification 3. Purification (HPLC) & Characterization (MS) Synthesis->Purification Stability 4. In Vitro Stability Assays (Protease & Serum) Purification->Stability Conformation 5. Conformational Analysis (Circular Dichroism) Purification->Conformation Activity 6. In Vitro Biological Activity Assays Stability->Activity Conformation->Activity Toxicity 7. In Vitro Cytotoxicity Assays Activity->Toxicity InVivo 8. In Vivo Stability & Efficacy Studies Toxicity->InVivo

References

An In-depth Technical Guide to N-Cbz-D-leucine (CAS Number: 28862-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-D-leucine (N-Cbz-D-leucine) is a protected form of the non-proteinogenic amino acid D-leucine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the amine functionality makes it an essential building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. The incorporation of D-amino acids like D-leucine into peptide chains is a critical strategy to enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and applications of this compound for professionals in research and drug development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 28862-79-5[2]
Molecular Formula C₁₄H₁₉NO₄[2]
Molecular Weight 265.30 g/mol [2][3]
Appearance Colorless to light yellow liquid or white/off-white crystalline powder[1]
Boiling Point 442.8 °C (Predicted)[4]
Density 1.158 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).
Storage Sealed in a dry environment at 2-8°C.

Synthesis and Purification

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-leucine with benzyl chloroformate under basic conditions.[5][6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Schotten-Baumann reaction adapted for amino acids.

Materials:

  • D-Leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of D-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) or a saturated aqueous solution of sodium carbonate. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled amino acid solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 2 M hydrochloric acid. This compound will precipitate out as a white solid or oil.

  • Extraction: Extract the product from the acidified aqueous layer with three portions of dichloromethane or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis_Workflow D_Leucine D-Leucine Reaction Schotten-Baumann Reaction (0-5 °C to RT) D_Leucine->Reaction NaOH_sol Aqueous NaOH Solution NaOH_sol->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Workup Aqueous Work-up Reaction->Workup Acidification Acidification (HCl) Workup->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying and Evaporation Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Synthesis workflow for this compound.
Experimental Protocol: Purification by Crystallization

The crude this compound can be purified by crystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane or Heptane

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you can add a non-polar solvent like hexane or heptane dropwise until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath or refrigerator to promote further crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane or heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in hot Ethyl Acetate Crude->Dissolve Crystallize Induce Crystallization (Cooling & add Hexane) Dissolve->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with cold Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Pure_Product Pure this compound Dry->Pure_Product Peptide_Stability cluster_L L-Leucine Peptide cluster_D D-Leucine Peptide L_Peptide Peptide with L-Leucine Protease_L Protease L_Peptide->Protease_L Susceptible Degradation_L Rapid Degradation Protease_L->Degradation_L D_Peptide Peptide with D-Leucine Protease_D Protease D_Peptide->Protease_D Resistant Stability_D Enhanced Stability Protease_D->Stability_D

References

An In-depth Technical Guide to N-Cbz-D-leucine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-D-leucine, a crucial protected amino acid derivative. Below, we delve into its chemical and physical properties, detailed experimental protocols for its synthesis and use, and its significance in the development of peptide-based therapeutics.

Physicochemical Properties of this compound

This compound, also known as N-benzyloxycarbonyl-D-leucine or Z-D-leucine, is an important intermediate raw material for a variety of medicines and biotechnological applications.[1] Its primary role is in polypeptide synthesis, where the carbamoyl (Cbz) group serves to protect the amino functionality of D-leucine during peptide bond formation.[1][2][3]

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 265.30 g/mol [4][5][6]
Molecular Formula C₁₄H₁₉NO₄[1][4][5][6]
CAS Number 28862-79-5[1][4][5]
IUPAC Name (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid[5]
Appearance Clear, colorless to almost colorless liquid[1][4]
Density 1.158 ± 0.06 g/cm³ (Predicted)[1][4]
Boiling Point 442.8 ± 38.0 °C (Predicted)[1][4]
pKa 4.00 ± 0.21 (Predicted)[1][4]
Storage Conditions Sealed in a dry environment at 2-8°C[1][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of D-leucine using benzyl chloroformate (Cbz-Cl) under alkaline conditions, a method adapted from standard amino acid protection procedures.[7][8]

Materials:

  • D-leucine

  • 10% (w/v) Sodium hydroxide (NaOH) aqueous solution

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel, ice bath, separatory funnel, rotary evaporator

Methodology:

  • Dissolution: Dissolve D-leucine in the 10% NaOH solution in a reaction vessel. Cool the solution to 0-5°C in an ice bath.

  • Reaction: While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and an equivalent amount of 10% NaOH solution. The pH of the reaction mixture should be maintained between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of 2 by slowly adding 2M HCl. The product, this compound, will precipitate as an oil or solid.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

G Workflow for this compound Synthesis cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Protection Reaction cluster_workup Step 3: Work-up & Extraction cluster_final Step 4: Final Product d_leucine D-leucine reaction_vessel Reaction Vessel (0-5°C) d_leucine->reaction_vessel Add to naoh_sol 10% NaOH Solution naoh_sol->reaction_vessel Add to workup Wash with Ethyl Acetate reaction_vessel->workup cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->reaction_vessel naoh_sol2 10% NaOH Solution naoh_sol2->reaction_vessel acidify Acidify with HCl (pH 2) workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product This compound concentrate->product

Caption: Synthesis of this compound from D-leucine.

Protocol 2: Use of this compound in Peptide Synthesis (Coupling Step)

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid or peptide in solid-phase peptide synthesis (SPPS). This is a critical step in elongating a peptide chain.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling agents: Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Activating agent: Hydroxybenzotriazole (HOBt)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base for neutralization: Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Methodology:

  • Resin Preparation: Swell the peptide-resin in the appropriate solvent (DMF or DCM) within the SPPS reaction vessel.

  • Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc or Boc), perform the necessary deprotection step to expose the free amine.

  • Neutralization: Wash the resin thoroughly and neutralize the N-terminal amine using a solution of DIEA in DMF.

  • Activation of this compound: In a separate container, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF. Add HOBt (1 equivalent to the amino acid) and then DIC (1 equivalent to the amino acid). Allow the activation to proceed for 10-15 minutes.

  • Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or another appropriate test) to check for the completion of the coupling reaction. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

G Workflow for Peptide Coupling with this compound cluster_activation Activation Step resin Peptide-Resin (Free Amine) coupling Coupling Reaction (1-2 hours) resin->coupling cbz_d_leu This compound activated_aa Activated This compound cbz_d_leu->activated_aa Reacts with coupling_reagents DIC + HOBt in DMF coupling_reagents->activated_aa activated_aa->coupling Add to resin monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling If incomplete, recouple wash Wash Resin (DMF, DCM) monitoring->wash If complete next_cycle Ready for Next Cycle wash->next_cycle

Caption: SPPS coupling step using activated this compound.

Significance in Drug Development: Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-leucine from this compound, is a key strategy in modern drug development to improve the therapeutic properties of peptide-based drugs.[9] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid into a peptide sequence, the peptide's resistance to enzymatic degradation is significantly increased.[9] This enhanced metabolic stability leads to a longer in-vivo half-life, improved bioavailability, and ultimately, a more effective therapeutic agent.

G Logical Flow of D-Amino Acid Incorporation Benefits cluster_biological_effect Biological Consequence start Use of this compound in Peptide Synthesis incorporation Incorporation of D-leucine into Peptide Backbone start->incorporation protease_resistance Increased Resistance to Proteolytic Degradation incorporation->protease_resistance Leads to stability Enhanced Metabolic Stability (Longer Half-life) protease_resistance->stability bioavailability Improved Bioavailability stability->bioavailability therapeutic_potential Enhanced Therapeutic Potential of Peptide Drug bioavailability->therapeutic_potential Results in

Caption: Rationale for using D-amino acids in drug development.

References

A Comprehensive Technical Guide to N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-D-leucine, a critical reagent in synthetic organic chemistry and drug development. It covers its fundamental properties, a detailed experimental protocol for its synthesis, and its primary application in peptide synthesis.

Core Concepts: IUPAC Nomenclature and Chemical Identity

This compound, a derivative of the amino acid D-leucine, is systematically named (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid according to IUPAC nomenclature.[1] The "N-Cbz" designation refers to the N-terminal benzyloxycarbonyl protecting group, a crucial feature for its application in controlled chemical syntheses.

Common synonyms for this compound include N-benzyloxycarbonyl-D-leucine, Z-D-leucine, and Cbz-D-Leu-OH.[1] Its unique Chemical Abstracts Service (CAS) registry number is 28862-79-5 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValue
IUPAC Name (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
CAS Number 28862-79-5
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance Colorless to light yellow clear liquid or oil
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, and Methanol. Insoluble or poorly miscible in water.

Experimental Protocols

Synthesis of this compound via the Schotten-Baumann Reaction

The standard method for the N-protection of amino acids with the benzyloxycarbonyl (Cbz) group is the Schotten-Baumann reaction.[2] This procedure involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.

Materials:

  • D-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a 2M solution of sodium hydroxide in a flask, cooling the mixture in an ice bath.[2]

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise.[2][3] It is critical to maintain a low temperature (below 5 °C) during this addition to prevent unwanted side reactions.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by adding 1 M HCl.[2] The this compound product will precipitate out of the aqueous solution.

  • Extraction: Extract the product from the acidified aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound.[2]

Applications in Peptide Synthesis

The primary and most critical application of this compound is as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group effectively "masks" the nucleophilic amino group of D-leucine, preventing its uncontrolled reaction during the formation of peptide bonds. This allows for the stepwise and controlled assembly of a peptide chain with a defined sequence.

This compound is particularly valuable in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases.[4]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using solid-phase peptide synthesis (SPPS). The following diagram illustrates a generalized workflow for this process.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach first Fmoc-protected a-amino acid to resin Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next Fmoc-protected a-amino acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection, Wash, and Coupling Cycles Wash2->Repeat n times Deprotect_final Final Fmoc Deprotection Repeat->Deprotect_final Wash3 Wash Deprotect_final->Wash3 Couple_Cbz Couple this compound Wash3->Couple_Cbz Wash4 Wash Couple_Cbz->Wash4 Cleave Cleave peptide from resin and remove side-chain protecting groups Wash4->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify

A generalized workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

This workflow outlines the key steps in SPPS, starting with the attachment of the first amino acid to a solid support, followed by iterative cycles of deprotection, washing, and coupling of subsequent amino acids. This compound is introduced in the final coupling step to yield an N-terminally protected peptide. The final steps involve the cleavage of the peptide from the resin and its purification.

References

Methodological & Application

N-Cbz-D-leucine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug design and development. N-Cbz-D-leucine, a protected form of the D-enantiomer of leucine, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the therapeutic potential of peptide-based drugs. This document provides detailed application notes and experimental protocols for the use of this compound in SPPS.

Application Notes: Enhancing Peptide Stability and Efficacy

The primary application for incorporating D-amino acids, such as D-leucine, is to increase the resistance of peptides to proteolysis by endogenous enzymes.[1] Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases, which limits their in-vivo half-life and therapeutic efficacy. By strategically substituting an L-amino acid with its D-counterpart, the resulting peptide becomes less recognizable to these enzymes, leading to enhanced metabolic stability.[2][3]

A notable example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study comparing the parent peptide with analogues containing either an added L-leucine or D-leucine at the second position demonstrated that both modifications significantly enhanced antimicrobial potency. However, the D-leucine variant exhibited a superior therapeutic profile by also reducing toxicity to mammalian cells.[2]

While D-leucine is primarily utilized for its impact on peptide stability, its enantiomer, L-leucine, is a key signaling molecule in mammalian cells, potently activating the mTORC1 signaling pathway which is central to cell growth and proliferation.[2] This highlights the distinct roles that stereochemistry can play in the biological activity of peptides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in SPPS and the impact of D-leucine incorporation on peptide activity.

Table 1: Typical Quantitative Parameters for Boc-SPPS

ParameterTypical ValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resin is commonly used for Boc-SPPS.[1]
Coupling Efficiency (per step)>99%Monitored by the Kaiser test for primary amines.[1]
Dipeptide Coupling Efficiency~95-98%The coupling of dipeptides can be slower and may require longer reaction times or double coupling.[1]
Final Purified Peptide Yield20 - 40%Post-purification yield of the final product.[1]

Table 2: In Vitro Activity of D-leucine Modified Antimicrobial Peptide (Brevinin-1OS)

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS (Parent Peptide)326464>128
B1OS-L (L-leucine added)24829.92
B1OS-D-L (D-leucine added)24874.5

Data adapted from a study on Brevinin-1OS and its analogues.[2][4]

Experimental Protocols

Below are detailed protocols for the incorporation of this compound into a peptide sequence using both Boc and Fmoc-based solid-phase peptide synthesis.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using a Boc-based strategy on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Wash the resin with dimethylformamide (DMF) (3x) and DCM (3x).

  • Attach the first Boc-protected amino acid to the resin via standard esterification procedures (e.g., cesium salt method).

2. Peptide Chain Elongation (Iterative Cycle):

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (1x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 eq.), and an additive like 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours.

    • Monitor the reaction completion with the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

3. Incorporation of this compound:

  • Follow the peptide chain elongation cycle until the point of this compound addition.

  • After the final Boc deprotection and neutralization, prepare the coupling solution with this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the solution to the resin and allow it to react for 2-4 hours, or until a negative Kaiser test is achieved. Double coupling may be necessary.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times and dry under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound as the final N-terminal amino acid in an Fmoc-based SPPS strategy. The Cbz group will remain on the N-terminus of the final peptide.

1. Resin Preparation and First Amino Acid Loading:

  • Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Load the first Fmoc-protected amino acid onto the resin according to standard protocols for the chosen resin type.

2. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes (2x).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin and shake for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Capping with this compound:

  • Perform the final Fmoc deprotection on the N-terminus of the growing peptide chain.

  • Prepare a coupling solution containing this compound (3 eq.), a suitable coupling reagent (e.g., HBTU, 3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

  • Add the coupling solution to the resin and react for 2-4 hours.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

4. Side-Chain Deprotection and Cleavage from Resin:

  • Treat the peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours. Note: The stability of the N-terminal Cbz group to 95% TFA can be a concern.[5] Shorter cleavage times or alternative cleavage cocktails may be necessary to preserve the Cbz group.

  • Follow the precipitation, purification, and analysis steps as described in the Boc-SPPS protocol.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin (DCM/DMF) Resin->Swell Load Load First Amino Acid Swell->Load Deprotect N-alpha Deprotection (TFA or Piperidine) Load->Deprotect Wash1 Wash Deprotect->Wash1 Neutralize Neutralize (Boc-SPPS) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Couple Couple Next Protected Amino Acid Wash2->Couple Wash3 Wash Couple->Wash3 Wash3->Deprotect Repeat for each amino acid Final_Deprotect Final N-alpha Deprotection Wash3->Final_Deprotect Couple_Cbz Couple This compound Final_Deprotect->Couple_Cbz Cleave Cleavage from Resin & Side-Chain Deprotection Couple_Cbz->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

mTORC1_Signaling L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified overview of the L-leucine-mediated mTORC1 signaling pathway.

References

Application Notes: Solution-Phase Peptide Synthesis Using N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solution-phase peptide synthesis (SPPS), though more traditional than its solid-phase counterpart, remains a valuable technique for the production of short peptides and for large-scale synthesis.[1][2] The success of this methodology hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[3][4] The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, was a foundational discovery that enabled controlled peptide chemistry.[5][6] It is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis.[7][8]

These notes provide a detailed protocol for the solution-phase synthesis of a dipeptide using N-Cbz-D-leucine. The incorporation of D-amino acids, such as D-leucine, is a key strategy in modern drug development to enhance the metabolic stability and proteolytic resistance of peptide-based therapeutics, leading to longer in-vivo half-lives.[9]

Physicochemical and Reaction Data

The following tables summarize key properties of the starting material and typical quantitative data for the synthesis process.

Table 1: Physicochemical Properties of this compound

Property Description
Chemical Name N-(Benzyloxycarbonyl)-D-leucine
Abbreviation Cbz-D-Leu-OH
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMF, DCM, and alcohols.[10]
N-Terminal Protection Carbobenzoxy (Cbz) group.[5]

| Application | A protected amino acid building block for peptide synthesis.[10] |

Table 2: Typical Reaction Conditions for Dipeptide Coupling

Parameter Condition Rationale
This compound 1.0 equivalent Limiting Reagent
Amino Acid Ester HCl 1.0 - 1.1 equivalents C-terminal residue
Coupling Reagent (EDC) 1.1 - 1.2 equivalents Activates the carboxylic acid.[3]
Additive (HOBt) 1.1 - 1.2 equivalents Suppresses racemization and improves efficiency.[11]
Base (DIPEA or NMM) 2.0 - 2.2 equivalents Neutralizes HCl salt and maintains basic pH for coupling.[11]
Solvent Anhydrous DMF or DCM Solubilizes reactants.
Temperature 0°C to Room Temperature Initial cooling minimizes side reactions during activation.[11]
Reaction Time 4 - 12 hours Monitored by Thin Layer Chromatography (TLC).

| Typical Yield | 75 - 95% | Varies based on specific amino acids and purification. |

Table 3: Typical Conditions for Cbz Group Deprotection via Catalytic Hydrogenolysis

Parameter Condition Rationale
Cbz-Protected Peptide 1.0 equivalent Substrate
Catalyst 10% Palladium on Carbon (Pd/C) 5 - 10 mol% (by weight)
Hydrogen Source H₂ gas (balloon or Parr shaker) Reductive agent for hydrogenolysis.[5][8]
Solvent Methanol, Ethanol, or Ethyl Acetate Solubilizes peptide and facilitates reaction.
Temperature Room Temperature Mild conditions are sufficient.[8]
Reaction Time 2 - 8 hours Monitored by TLC or LC-MS.

| Typical Yield | > 95% (crude) | The reaction is typically clean and high-yielding.[5] |

Experimental Workflow and Reaction Scheme

The overall process involves the coupling of the N-protected D-leucine to an amino acid ester, followed by the deprotection of the Cbz group to yield the final dipeptide.

G cluster_workflow Experimental Workflow for Dipeptide Synthesis Reactants 1. Starting Materials (this compound, Amino Acid Ester) Coupling 2. Peptide Coupling (EDC/HOBt, DIPEA in DMF) Reactants->Coupling Workup1 3. Aqueous Work-up (Extraction & Washes) Coupling->Workup1 Purification1 4. Purification (Crystallization or Chromatography) Workup1->Purification1 Deprotection 5. Cbz Deprotection (H₂, Pd/C in Methanol) Purification1->Deprotection Workup2 6. Catalyst Removal & Concentration (Filtration through Celite) Deprotection->Workup2 Final_Product 7. Final Dipeptide Product Workup2->Final_Product

Caption: Workflow for solution-phase dipeptide synthesis.

G cluster_reaction Chemical Reaction Schematic CbzLeu This compound Coupling Coupling Reagents (EDC/HOBt) CbzLeu->Coupling AA_Ester Amino Acid Ester (e.g., H-Ala-OMe) AA_Ester->Coupling Protected_Dipeptide Protected Dipeptide (Cbz-D-Leu-Ala-OMe) Coupling->Protected_Dipeptide Hydrogenolysis Deprotection (H₂, Pd/C) Protected_Dipeptide->Hydrogenolysis Final_Dipeptide Final Dipeptide (H-D-Leu-Ala-OMe) Hydrogenolysis->Final_Dipeptide Byproducts Byproducts (Toluene + CO₂) Hydrogenolysis->Byproducts

Caption: Schematic of coupling and deprotection reactions.

Experimental Protocols

Protocol 1: Coupling of this compound with L-Alanine Methyl Ester

This protocol describes the formation of the dipeptide Cbz-D-Leu-L-Ala-OMe.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, solvents for TLC (e.g., 30% EtOAc in hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and H-Ala-OMe·HCl (1.05 eq) in anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add DIPEA (2.1 eq) dropwise to the reaction mixture. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.[11]

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 6-10 hours.

  • Monitor the reaction progress by TLC until the starting this compound spot has been consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Protocol 2: Deprotection of Cbz-D-Leu-L-Ala-OMe

This protocol describes the removal of the Cbz group to yield the free-amine dipeptide.

Materials:

  • Cbz-D-Leu-L-Ala-OMe (from Protocol 1)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the purified Cbz-protected dipeptide (1.0 eq) in methanol in a suitable flask.

  • Carefully add 10% Pd/C (5-10% by weight of the peptide) to the solution. Caution: Pd/C is pyrophoric and should be handled while wet and away from ignition sources.[6]

  • Purge the flask with an inert gas (nitrogen or argon) before introducing hydrogen.

  • Secure a balloon filled with H₂ gas to the flask or place it on a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. The product will have a much lower Rf and will be ninhydrin-positive. The reaction is typically complete in 2-6 hours.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, H-D-Leu-L-Ala-OMe. The byproducts, toluene and CO₂, are volatile and removed during concentration.[5]

Troubleshooting and Logic Diagram

Peptide synthesis can encounter issues such as incomplete reactions or the formation of byproducts.

G cluster_troubleshooting Troubleshooting Guide for Peptide Coupling Start Monitor Coupling Reaction by TLC Decision1 Is Starting Material Consumed? Start->Decision1 Action_OK Proceed to Work-up and Purification Decision1->Action_OK Yes Action_Incomplete Incomplete Reaction Decision1->Action_Incomplete No Reason1 Check Reagent Activity (EDC can hydrolyze) Action_Incomplete->Reason1 Reason2 Extend Reaction Time (Stir for another 4-6 hours) Action_Incomplete->Reason2 Reason3 Add More Coupling Reagent (0.3 eq EDC) Action_Incomplete->Reason3

References

Application Notes and Protocols for Coupling N-Cbz-D-leucine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-amino acids, into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit enhanced metabolic stability and resistance to enzymatic degradation, leading to a longer in vivo half-life and improved therapeutic potential.[1][2] N-Cbz-D-leucine is a key building block for introducing a D-leucine residue with a stable benzyloxycarbonyl (Cbz) protecting group. The Cbz group is notable for its stability under the acidic conditions often used for the removal of other protecting groups like Boc, allowing for orthogonal protection strategies in complex peptide synthesis.[3]

However, the coupling of this compound in automated solid-phase peptide synthesis (SPPS) can present challenges. The steric hindrance from the Cbz group and the isobutyl side chain of leucine can slow down reaction kinetics, potentially leading to incomplete coupling and the formation of deletion sequences.[4] Therefore, optimizing the coupling conditions, particularly the choice of coupling reagent, is crucial for achieving high yields and purity.[5]

These application notes provide a comprehensive guide to the efficient coupling of this compound in automated peptide synthesizers, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting strategies.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. High-activity reagents are necessary to overcome the reduced reactivity of the protected amino acid. The following table summarizes the performance of various coupling reagents commonly used for challenging couplings in automated SPPS.

Coupling ReagentTypical Coupling Time (minutes)Representative Crude Purity (%)Estimated Yield (%)Notes
HBTU/HOBt 30 - 12085 - 9080 - 90A widely used and cost-effective choice, though may require longer coupling times or double coupling for difficult residues.
HATU/HOAt 20 - 6090 - 9585 - 95Generally more efficient and faster than HBTU, with a lower risk of racemization.[6] Often the preferred reagent for sterically hindered amino acids.
HCTU/HOAt 20 - 6090 - 9585 - 95A cost-effective alternative to HATU with similar high reactivity.
DIC/Oxyma 30 - 9088 - 9280 - 90A carbodiimide-based method with a low risk of racemization.[2] Oxyma is a safer alternative to HOBt.[7]
COMU 15 - 45> 95> 90A highly efficient third-generation uronium salt coupling reagent with rapid kinetics and low racemization.[8][9] Particularly suitable for microwave-assisted SPPS.
PyAOP/HOAt 20 - 60> 95> 90A phosphonium salt-based reagent, very effective for coupling sterically hindered and N-methylated amino acids.[6]

*The values for crude purity and yield are representative estimates for a single coupling step of a challenging amino acid like this compound and can vary based on the peptide sequence, resin, synthesizer, and other reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the coupling of this compound as the final amino acid in an automated Fmoc-based solid-phase peptide synthesis workflow.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound

  • Resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution:

    • 20% (v/v) piperidine in DMF

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents:

    • DMF

    • DCM

    • Isopropyl alcohol (IPA)

  • Cleavage and Deprotection Cocktail:

    • 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation and Washing:

    • Cold diethyl ether

Automated Peptide Synthesizer Protocol

This protocol assumes the synthesis of the peptide sequence is complete up to the final coupling of this compound.

  • Final Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF. This is typically a two-step process in automated synthesizers (e.g., 1 x 5 minutes followed by 1 x 15 minutes) to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Preparation of this compound Solution:

    • In a separate reaction vial, dissolve this compound (3-5 equivalents relative to the resin loading), the chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents), in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes before adding it to the reaction vessel containing the resin.

  • Coupling of this compound:

    • Transfer the activated this compound solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For a sterically hindered amino acid like this compound, a longer coupling time is recommended.

    • Optional: For particularly difficult sequences, a double coupling can be performed. After the initial coupling time, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

    • Optional: Some synthesizers allow for gentle heating (30-40°C) to improve coupling efficiency, but this should be used with caution to avoid potential side reactions.

  • Washing:

    • After the coupling is complete, drain the coupling solution.

    • Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

    • Perform a final wash with DCM (2-3 times) and allow the resin to dry.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Transfer the dried peptide-resin to a cleavage vessel.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

Experimental Workflow

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

This compound Coupling Reaction

Coupling_Reaction Cbz_Leu This compound Cbz-NH-CH(iBu)-COOH Activated_Ester {Activated Ester | Cbz-NH-CH(iBu)-CO-OAt} Cbz_Leu->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Coupled_Peptide {Coupled Peptide-Resin | Cbz-NH-CH(iBu)-CO-NH-Peptide-Resin} Activated_Ester->Coupled_Peptide + Peptide_Resin Peptide-Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Chemical pathway of this compound coupling.

References

N-Cbz-D-leucine as a Chiral Resolving Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Cbz-D-leucine as a chiral resolving agent for the separation of racemic amines. This document outlines the underlying principles, detailed experimental protocols, and methods for analyzing the success of the resolution.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the separation of racemates into their constituent enantiomers is often a regulatory requirement and a crucial step in drug development.

One of the most established and scalable methods for the resolution of racemic amines is through the formation of diastereomeric salts. This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. This compound, a derivative of the naturally occurring amino acid D-leucine, has proven to be an effective resolving agent for a variety of amines. The benzyloxycarbonyl (Cbz) protecting group enhances the crystallinity of the resulting salts, facilitating their separation.

Principle of the Method

The chiral resolution of a racemic amine using this compound is based on the formation of a pair of diastereomeric salts. The key steps are:

  • Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with enantiomerically pure this compound in a suitable solvent. This acid-base reaction forms two diastereomeric salts: ((R)-amine)-(this compound) and ((S)-amine)-(this compound).

  • Fractional Crystallization: Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively precipitated.

  • Liberation of the Enantiomerically Enriched Amine: The isolated, less-soluble diastereomeric salt is then treated with a base to neutralize the this compound and liberate the free amine, which is now enantiomerically enriched.

  • Recovery and Recycling: The resolved amine is recovered, and the this compound can be regenerated from the mother liquor and the basified salt solution for reuse, making the process more economical and sustainable.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral resolution of a generic racemic amine using this compound. This data should be determined experimentally for each specific amine.

Racemic AmineResolving AgentLess Soluble Diastereomeric SaltYield of Resolved Amine (%)Enantiomeric Excess (ee%) of Resolved AmineSpecific Rotation of Resolved Amine
(±)-Amine AThis compound(+)-Amine A · this compounde.g., 35-45%>95%e.g., +[α]
(±)-Amine BThis compound(-)-Amine B · this compounde.g., 30-40%>95%e.g., -[α]

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. The specific solvent, stoichiometry, and crystallization conditions should be optimized for each specific amine.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve this compound (0.5 - 1.0 equivalents relative to the racemic amine) in a minimal amount of a suitable solvent, with gentle heating if necessary.

  • Addition of Racemic Amine: To the warm solution of the resolving agent, add a solution of the racemic amine (1.0 equivalent) in the same solvent.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask may be placed in a refrigerator or an ice bath for several hours or overnight.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Protocol for Liberation of the Resolved Amine

Procedure:

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: Add a 2 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10), as confirmed by pH paper. This liberates the free amine from the this compound.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol for Determination of Enantiomeric Excess (ee%)

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Method:

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific amine.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a wavelength where the amine absorbs.

  • Procedure:

    • Prepare a standard solution of the racemic amine to determine the retention times of both enantiomers.

    • Prepare a solution of the resolved amine.

    • Inject both the racemic standard and the resolved sample into the HPLC system.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers in the chromatogram of the resolved sample: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Chiral_Resolution_Workflow racemic_amine Racemic Amine (R/S) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine)·(this compound) ((S)-Amine)·(this compound) racemic_amine->diastereomeric_salts resolving_agent This compound resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine Salt) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Remains in solution liberation Basification (e.g., NaOH) less_soluble->liberation recovery Recovery of (R)-Amine and Resolving Agent more_soluble->recovery resolved_amine Enantiomerically Enriched Amine (S) liberation->resolved_amine Diastereomeric_Salt_Formation R_Amine (R)-Amine Diastereomer_R (R)-Amine · this compound R_Amine->Diastereomer_R S_Amine (S)-Amine Diastereomer_S (S)-Amine · this compound S_Amine->Diastereomer_S Resolving_Agent This compound Resolving_Agent->Diastereomer_R Resolving_Agent->Diastereomer_S Liberation_of_Amine Diastereomeric_Salt Isolated Diastereomeric Salt ((S)-Amine)·(this compound) Products Mixture in Aqueous Solution Diastereomeric_Salt->Products Base Base (e.g., NaOH) Base->Products Separation Liquid-Liquid Extraction Products->Separation Resolved_Amine Enriched (S)-Amine (in organic phase) Separation->Resolved_Amine Recovered_Agent This compound Salt (in aqueous phase) Separation->Recovered_Agent

Application Notes and Protocols for Enzymatic Peptide Synthesis with N-Cbz-D-leucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of D-amino acids into peptide structures is a critical strategy in drug development to enhance proteolytic stability and modulate biological activity. Enzymatic peptide synthesis (EPS) offers a green and highly specific alternative to traditional chemical methods, minimizing the need for extensive side-chain protection and reducing racemization. This document provides detailed protocols and data for the synthesis of peptides using N-Cbz-D-leucine as the acyl donor, catalyzed by enzymes such as thermolysin.

Core Concept: Kinetically Controlled Synthesis

Enzymatic peptide synthesis can proceed under kinetic or thermodynamic control. In kinetically controlled synthesis, an activated acyl donor (e.g., an ester or amide) and a nucleophile (the amino component) react in the presence of a protease. The enzyme catalyzes the aminolysis of the acyl donor, which is much faster than the competing hydrolysis reaction, leading to the formation of a new peptide bond. This approach is often preferred for its higher reaction rates and yields.

G cluster_process Process A This compound-OR (Acyl Donor Ester) Enzyme Protease (e.g., Thermolysin) A->Enzyme B H-AA-OR' (Amino Component Nucleophile) B->Enzyme Peptide N-Cbz-D-Leu-AA-OR' (Dipeptide Product) Enzyme->Peptide Byproduct ROH (Byproduct) Enzyme->Byproduct G prep 1. Reagent Preparation (Buffer, Substrates) mix 2. Reaction Setup (Combine Substrates in Buffer) prep->mix enzyme 3. Add Thermolysin mix->enzyme incubate 4. Incubation (40°C with Stirring) enzyme->incubate monitor 5. Monitor Progress (HPLC) incubate->monitor stop 6. Stop Reaction monitor->stop Reaction Complete extract 7. Product Extraction (Ethyl Acetate) stop->extract purify 8. Purification (Chromatography) extract->purify analyze 9. Final Product Analysis (NMR, MS) purify->analyze

Application Notes and Protocols for the Acid-Mediated Deprotection of N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and general organic chemistry for the protection of amine functionalities. Its removal under acidic conditions is a common and effective strategy, particularly when other functional groups in the molecule are sensitive to hydrogenolysis. This document provides detailed protocols for the acid-mediated deprotection of N-Cbz-D-leucine, a crucial step in the synthesis of peptides and other chiral molecules. The selection of the appropriate acidic reagent and reaction conditions is critical to ensure high yields and purity of the deprotected D-leucine.

Overview of Acid-Mediated Deprotection Methods

The cleavage of the Cbz group under acidic conditions proceeds via protonation of the carbamate oxygen, which facilitates the cleavage of the benzylic C-O bond. This results in the formation of a stable benzyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1] Common reagents for this transformation include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA).[1]

Key Considerations:
  • Substrate Compatibility: The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule. TFA is generally considered a stronger acid than HBr in acetic acid and may lead to the cleavage of other protecting groups like tert-butyloxycarbonyl (Boc).

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized to ensure complete deprotection while minimizing side reactions.

  • Work-up Procedure: Neutralization of the excess acid and removal of byproducts are essential for isolating the pure deprotected amine.

Quantitative Data Summary

While specific quantitative data for the acid-mediated deprotection of this compound is not extensively reported under a single set of comparative conditions, the following table summarizes typical reaction parameters and expected outcomes based on protocols for similar Cbz and Boc-protected amino acids. The yields and reaction times are highly substrate-dependent and should be considered as representative examples.

ParameterHBr in Acetic AcidTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Reagent 33% HBr in Acetic Acid25-50% TFA in DCM
Equivalents Typically used as the solvent10-20 equivalents or as a 1:1 mixture with DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours30 minutes - 2 hours
Typical Yield >90% (expected)>95% (reported for analogous Boc-deprotections)
Purity Generally high, dependent on work-upHigh, but potential for trifluoroacetylation
Notes A classic and effective method.A strong acid, allowing for rapid deprotection.

Experimental Protocols

Protocol 1: Deprotection using Hydrogen Bromide in Acetic Acid

This protocol describes the deprotection of this compound using a solution of hydrogen bromide in acetic acid.

Materials:

  • This compound

  • 33% HBr in Acetic Acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 33% HBr in acetic acid (approximately 5-10 mL per gram of substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Precipitation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the D-leucine hydrobromide salt.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any non-polar impurities and residual acetic acid.

  • Drying: Dry the D-leucine hydrobromide salt under vacuum.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a common and efficient method for Cbz deprotection using TFA.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TFA (10-20 equivalents or a 1:1 v/v mixture with DCM) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine.[2]

Visualizations

Signaling Pathway: Acid-Mediated Cbz Deprotection

Acid_Mediated_Cbz_Deprotection Cbz_Leucine This compound Protonation Protonation of Carbamate Oxygen Cbz_Leucine->Protonation H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage C-O Bond Cleavage Protonated_Intermediate->Cleavage Benzyl_Cation Benzyl Cation Cleavage->Benzyl_Cation Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation D_Leucine D-Leucine Decarboxylation->D_Leucine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-mediated Cbz deprotection.

Experimental Workflow

Experimental_Workflow Start Start: This compound Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Acid Add Acidic Reagent (HBr/AcOH or TFA/DCM) Dissolve->Add_Acid React Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Completion_Check Reaction Complete? React->Completion_Check Completion_Check->React No Workup Work-up/ Isolation Completion_Check->Workup Yes Precipitate Precipitate with Ether (for HBr/AcOH) Workup->Precipitate Extract Neutralize & Extract (for TFA/DCM) Workup->Extract Isolate Isolate Product Precipitate->Isolate Extract->Isolate End End: Pure D-Leucine Isolate->End

Caption: General workflow for acid-mediated deprotection.

References

Application Notes: Enhancing Proteolytic Resistance of Peptides by Incorporating N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by their susceptibility to proteolytic degradation, leading to a short in-vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. Natural proteases are stereospecific and primarily recognize L-amino acids, making peptides containing D-amino acids more resistant to enzymatic degradation. This modification can significantly prolong the peptide's circulation time and enhance its therapeutic potential.

This document provides detailed application notes and protocols for the incorporation of N-Cbz-D-leucine into a peptide backbone to improve its proteolytic stability. This compound is a protected form of D-leucine, where the amino group is protected by a carbamate group, making it suitable for use in solid-phase peptide synthesis (SPPS).

Advantages of Incorporating D-Leucine

  • Enhanced Proteolytic Resistance: The D-configuration of the amino acid sterically hinders the recognition and cleavage by proteases, leading to increased stability in biological fluids.

  • Improved Pharmacokinetics: Increased stability translates to a longer in-vivo half-life, potentially reducing the required dosing frequency.

  • Modulation of Bioactivity: The altered stereochemistry can influence the peptide's conformation, which may lead to maintained or even enhanced biological activity and receptor binding, while in some cases reducing off-target effects like toxicity.

Data Presentation: Comparative Analysis of L- and D-Leucine Containing Peptides

The following data summarizes the in vitro activity of the antimicrobial peptide Brevinin-1OS (B1OS) and its analogues where an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) was added at the second position. The data clearly demonstrates that the D-leucine modification not only maintains high antimicrobial potency but also significantly reduces toxicity to mammalian cells, as indicated by its higher hemolytic activity (HC50) value.[1]

Table 1: In Vitro Antimicrobial Activity (MIC, µM)

PeptideS. aureusMRSAE. faecalis
B1OS326464
B1OS-L488
B1OS-D-L488

Table 2: Hemolytic Activity (HC50, µM)

PeptideHemolytic Activity (HC50, µM)
B1OS>128
B1OS-L29.92
B1OS-D-L74.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide containing an this compound residue using the Fmoc/tBu strategy on a rink amide resin.

1. Resin Preparation:

  • Swell the rink amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent like HCTU and a base like diisopropylethylamine (DIPEA) in DMF.
  • Monitor the reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
  • Cap any unreacted amino groups using acetic anhydride.

3. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling reagent like HCTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor coupling completion with the Kaiser test. Repeat coupling if necessary.

4. Incorporation of this compound:

  • At the desired position in the peptide sequence, use this compound instead of an Fmoc-protected amino acid.
  • Couple this compound using the same procedure as for the other amino acids (e.g., with HCTU/DIPEA). The Cbz group is stable to the piperidine treatment used for Fmoc removal.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[2]
  • The N-terminal Cbz group will also be cleaved under these acidic conditions.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether.
  • Wash the peptide precipitate with cold ether and dry under vacuum.
  • Dissolve the crude peptide in a suitable buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Protocol 2: In Vitro Proteolytic Stability Assay (Trypsin Digestion)

This protocol outlines a method to assess the stability of a peptide against the protease trypsin.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide (both the native L-amino acid version and the D-leucine modified version) in an appropriate solvent (e.g., water or a buffer compatible with the assay).
  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in 1 mM HCl.
  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0.

2. Digestion Reaction:

  • In a microcentrifuge tube, combine the peptide solution and digestion buffer to a final peptide concentration of 0.5 mg/mL.
  • Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

3. Quenching the Reaction:

  • Immediately stop the enzymatic reaction in the collected aliquots by adding an equal volume of 10% TFA. This will acidify the sample and inactivate the trypsin.

4. Analysis by RP-HPLC:

  • Analyze the samples from each time point by analytical RP-HPLC using a C18 column.
  • Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from its degradation fragments.
  • Monitor the absorbance at 214 nm or 280 nm.

5. Data Analysis:

  • Integrate the peak area corresponding to the intact peptide for each time point.
  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
  • Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½) of the peptide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a D-leucine modified peptide to enhance proteolytic resistance.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Bio-evaluation synthesis Solid-Phase Peptide Synthesis (Incorporating this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Analytical HPLC (Purity & Identity Confirmation) purification->analysis stability In Vitro Proteolytic Stability Assay (e.g., Trypsin, Serum) analysis->stability activity Biological Activity Assay (e.g., MIC for antimicrobial peptides) analysis->activity toxicity Toxicity Assay (e.g., Hemolysis Assay) analysis->toxicity data_analysis Data Analysis (Half-life, IC50, etc.) stability->data_analysis activity->data_analysis toxicity->data_analysis

Workflow for Synthesis and Evaluation of D-Leucine Modified Peptides.

Conclusion

The incorporation of this compound is a robust strategy for enhancing the proteolytic resistance of therapeutic peptides. The provided protocols for solid-phase peptide synthesis and in vitro stability assays offer a practical guide for researchers to design and evaluate more stable and effective peptide-based drug candidates. The comparative data on Brevinin-1OS and its D-leucine analog highlight the potential of this approach to not only improve stability but also to fine-tune the therapeutic index of bioactive peptides.

References

N-Cbz-D-leucine: Enhancing Therapeutic Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

N-Carbobenzoxy-D-leucine (N-Cbz-D-leucine) , a protected form of the non-proteinogenic amino acid D-leucine, is a critical chiral building block in medicinal chemistry. Its primary application lies in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of D-leucine into peptide sequences offers a strategic advantage by enhancing their stability against enzymatic degradation, thereby prolonging their in vivo half-life and increasing their overall efficacy. This application note details the use of this compound in the development of novel therapeutics, provides quantitative data on the improved bioactivity of D-leucine-containing peptides, and outlines detailed protocols for its incorporation in peptide synthesis.

Enhanced Proteolytic Stability and Therapeutic Efficacy

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The substitution of L-amino acids with their D-enantiomers, such as D-leucine, is a well-established strategy to overcome this limitation.[1][2] Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids, leading to significantly increased metabolic stability.

A notable example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue to the N-terminus (B1OS-D-L) resulted in a peptide with markedly enhanced antibacterial activity and a superior therapeutic profile compared to both the parent peptide and its L-leucine-modified counterpart (B1OS-L).[1][3] While both leucine-modified peptides showed a significant increase in potency against various bacterial strains, the D-leucine variant exhibited substantially lower hemolytic activity, indicating reduced toxicity to mammalian cells.[3]

Applications in Drug Development

The unique properties of D-leucine make it a valuable component in the design of a wide range of therapeutic agents:

  • Antimicrobial Peptides: As demonstrated with Brevinin-1OS, the incorporation of D-leucine can lead to the development of potent antimicrobial peptides with an improved safety profile.[1][3]

  • Anticancer Agents: Leucine ureido derivatives have been identified as potent aminopeptidase N inhibitors with significant in vitro and in vivo antitumor activities. The synthesis of novel derivatives by coupling these with other cytotoxic agents is a promising strategy in cancer therapy.[4]

  • Neuroprotective Peptides: Linear peptides containing D-leucine, named whitmantides, have been isolated and shown to exhibit neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in cell models. These peptides also demonstrated resistance to protease degradation.[5]

Quantitative Data on D-leucine Containing Peptides

The following table summarizes the comparative bioactivity of the antimicrobial peptide Brevinin-1OS and its L- and D-leucine modified analogs.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC₅₀, µM)
B1OS326464>128
B1OS-L24829.92
B1OS-D-L24874.5

Data sourced from "Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy".[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using a Cbz-D-Leu Dipeptide

This protocol outlines the incorporation of a Cbz-D-leucine containing dipeptide into a growing peptide chain on a solid support using Boc chemistry.[6]

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • Cbz-D-Leu-Val-Boc

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Initial Amino Acid Coupling: Swell the Merrifield resin in DCM. Couple the first Boc-protected amino acid to the resin using standard procedures.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF.

  • Peptide Chain Elongation: Couple subsequent Boc-protected amino acids using DIC and HOBt as activating agents in DMF. Monitor coupling completion with the Kaiser test. Repeat steps 2-4 for each amino acid to be added.

  • Dipeptide Coupling:

    • Perform a final Boc deprotection and neutralization on the N-terminus of the growing peptide chain.

    • In a separate vial, dissolve Cbz-D-Leu-Val-Boc (2 eq.), DIC (2 eq.), and HOBt (2 eq.) in DMF.

    • Add the activated dipeptide solution to the resin and shake for 2-4 hours. Dipeptide couplings may require longer reaction times or double coupling.

    • Monitor the reaction completion using the Kaiser test.

  • Cleavage and Purification: Cleave the final peptide from the resin using a suitable cleavage cocktail (e.g., HF/p-cresol). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Yields:

  • Dipeptide Coupling Efficiency: ~95-98%

  • Overall Crude Peptide Yield: 60-80% (dependent on peptide length and sequence)

  • Crude Peptide Purity (by HPLC): 50-75%

Solution-Phase Peptide Coupling of this compound

This protocol describes a general method for the solution-phase coupling of this compound to an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an anhydrous solvent (DCM or DMF).

  • Base Addition: Add TEA or DIEA (1.1 eq.) to the mixture to neutralize the hydrochloride salt.

  • Activation: Add HOBt (1.1 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add the coupling reagent (DCC or EDC, 1.1 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Swell Resin Couple1 Couple 1st Boc-AA Resin->Couple1 Deprotect1 Boc Deprotection (TFA) Couple1->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Elongate Couple subsequent Boc-AAs Neutralize1->Elongate Deprotect2 Boc Deprotection Elongate->Deprotect2 Repeat n times Neutralize2 Neutralization Deprotect2->Neutralize2 Couple_Di Couple Cbz-D-Leu-Val-Boc Neutralize2->Couple_Di Cleave Cleave from Resin Couple_Di->Cleave Purify_SPPS Purify Peptide (RP-HPLC) Cleave->Purify_SPPS

Workflow for Solid-Phase Peptide Synthesis (SPPS).

solution_phase_coupling Reactants Dissolve this compound & Amino Acid Ester Base Add Base (TEA/DIEA) Reactants->Base Activation Add HOBt, Cool to 0°C Base->Activation Coupling Add Coupling Reagent (DCC/EDC) Activation->Coupling Reaction Stir 0°C to RT Coupling->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Dipeptide Purification->Product

Workflow for Solution-Phase Peptide Coupling.

signaling_pathway cluster_mTORC1 L-Leucine Mediated mTORC1 Signaling L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth D_Leucine D-Leucine (Metabolic Stability) Therapeutic_Peptide Therapeutic Peptide D_Leucine->Therapeutic_Peptide Incorporated into

Contrasting roles of L- and D-Leucine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of N-Cbz-D-leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing N-Cbz-D-leucine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents a moderate level of steric hindrance due to the bulky benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially leading to slower reaction kinetics and incomplete coupling reactions.

Q2: What are the most common issues encountered when coupling this compound?

A2: The primary issues are low coupling yields, resulting in deletion sequences (peptides missing the D-leucine residue), and slow reaction rates that may necessitate extended coupling times. Inadequate coupling can lead to a complex mixture of peptides, complicating purification.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These include uronium/aminium salts like HATU, HBTU, and COMU, and phosphonium salts such as PyBOP and PyAOP. Standard carbodiimide reagents like DIC, while cost-effective, may require longer reaction times or the use of additives like HOBt or Oxyma to achieve satisfactory yields.[1]

Q4: Is the Cbz group stable during standard Fmoc and Boc SPPS cycles?

A4: The Cbz group is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). In Boc-based SPPS, the Cbz group is stable to the mild acidic conditions used for Boc removal (e.g., TFA in DCM). However, it is important to note that the Cbz group is typically cleaved by strong acids like HF or TFMSA, which are often used in the final cleavage step of Boc-SPPS. It is also sensitive to catalytic hydrogenation.

Q5: Can microwave-assisted SPPS be used to improve the coupling of this compound?

A5: Yes, microwave irradiation can be beneficial for coupling sterically hindered amino acids. The increased temperature can accelerate the reaction kinetics, leading to higher coupling efficiency and shorter reaction times. However, it is crucial to carefully control the temperature to minimize the risk of side reactions, such as racemization.

Troubleshooting Guide

Issue Possible Cause Recommended Solutions
Low Coupling Yield / Incomplete Coupling (Positive Kaiser or Chloranil test) Insufficient reactivity of the coupling agent. • Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. • Phosphonium salt-based reagents like PyBOP are also highly effective.
Steric hindrance from the Cbz group and the growing peptide chain. Double Couple: Perform the coupling step twice with a fresh solution of activated this compound. • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). • Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight for particularly difficult couplings.
Poor solvation or aggregation of the peptide-resin. • Switch to a more effective solvent for SPPS, such as N-methylpyrrolidone (NMP), or use a solvent mixture (e.g., DMF/DCM).[2] • Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Racemization of the D-leucine residue Over-activation of the amino acid or prolonged exposure to basic conditions. • Minimize the pre-activation time of the this compound before adding it to the resin. • Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA, especially if racemization is a concern.[3] • The addition of an auxiliary nucleophile like HOBt or Oxyma can help suppress racemization, particularly when using carbodiimide activators.[4]
Side reaction: Guanidinylation of the N-terminus Excess uronium/aminium-based coupling reagent (e.g., HBTU, HATU) reacting with the free amine. • Avoid using a large excess of the coupling reagent.[5] • Ensure proper stoichiometry; pre-activating the amino acid with the coupling reagent before addition to the resin can minimize this side reaction.[4]

Quantitative Data on Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a comparative summary of commonly used high-efficiency reagents for sterically hindered amino acids. Yields are sequence-dependent and the data presented are for illustrative purposes.

Coupling ReagentReagent TypeTypical Coupling TimeReported Yield for Hindered Couplings (%)Key AdvantagesPotential Disadvantages
HATU Aminium Salt15-60 minutes>95Very fast and highly efficient, even for difficult couplings.Higher cost; can cause guanidinylation if used in excess.[5][6]
HBTU Aminium Salt30-90 minutes>90Fast and efficient, widely used.Potential for guanidinylation of the N-terminus.[4]
COMU Aminium Salt20-60 minutes>95High coupling efficiency comparable to HATU; safer (Oxyma-based).[3]Higher cost.
PyBOP Phosphonium Salt30-120 minutes>90High efficiency, low racemization, no guanidinylation side reaction.[7][8]Byproducts can sometimes be difficult to remove.
DIC/HOBt Carbodiimide/Additive2-4 hours85-95Cost-effective, low racemization.[9]Slower reaction times; formation of insoluble DCU byproduct if DCC is used.[6]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for at least 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add a base such as DIPEA or NMM (6 eq.) to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser or Chloranil test on a small sample of resin beads to check for the presence of free amines. A negative test indicates a complete reaction.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Troubleshooting: If the test is positive, a second coupling (double coupling) can be performed by repeating steps 2-6 with fresh reagents.

Protocol 2: Coupling of this compound using PyBOP

This protocol is an excellent alternative, particularly when minimizing racemization is a high priority.

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for at least 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF.

  • Coupling: Add DIPEA (6 eq.) to the amino acid/PyBOP solution and vortex briefly. Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Monitoring: Perform a Kaiser or Chloranil test to monitor the reaction progress.

  • Washing: Once the reaction is complete (negative test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Troubleshooting: For incomplete reactions, a double coupling is recommended.

Visualizations

SPPS_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_outcome Outcome & Next Steps Resin Peptide-Resin (Free Amine) Activation Activate this compound (Amino Acid + Coupling Reagent + Base) Swell Swell Resin in DMF Swell->Resin Deprotection N-terminal Deprotection (if necessary) Deprotection->Swell Coupling Add Activated Amino Acid to Resin (1-4 hours) Activation->Coupling Monitoring Monitoring Test (e.g., Kaiser Test) Coupling->Monitoring Wash Wash Resin (DMF, DCM) Monitoring->Wash Negative Test (Complete) Double_Couple Double Couple Monitoring->Double_Couple Positive Test (Incomplete) Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->Coupling Capping Cap Unreacted Amines Double_Couple->Capping If still incomplete Capping->Wash

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic cluster_solutions Primary Solutions cluster_secondary_solutions Secondary/Concurrent Solutions cluster_final Final Options Start Positive Kaiser/Chloranil Test (Incomplete Coupling) Double_Couple Perform Double Coupling Start->Double_Couple Extend_Time Extend Coupling Time Start->Extend_Time Change_Reagent Switch to Stronger Coupling Reagent (HATU, COMU, PyBOP) Start->Change_Reagent Increase_Temp Increase Temperature (30-40°C) Start->Increase_Temp Change_Solvent Change Solvent (e.g., NMP) Start->Change_Solvent Capping Cap Unreacted Amines (with Acetic Anhydride) Double_Couple->Capping If still incomplete Extend_Time->Capping If still incomplete Change_Reagent->Capping If still incomplete Result Proceed to Next Cycle Capping->Result

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

preventing racemization of N-Cbz-D-leucine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of N-Cbz-D-leucine for peptide synthesis.

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant challenge in peptide synthesis. For this compound, this leads to the undesired incorporation of the L-enantiomer, resulting in diastereomeric impurities that can be difficult to separate and may compromise the biological activity of the final peptide. This guide provides detailed information and protocols to help you minimize or eliminate racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization of this compound during activation?

A1: The primary mechanism of racemization for N-Cbz-protected amino acids during peptide bond formation is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of this compound is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with an amine can then produce both the desired D- and the undesired L-peptide. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors critically influence the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is paramount. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to significant racemization if used alone.[2] Uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) reagents are generally associated with lower levels of racemization.[2]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimide-based reagents.[3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3]

  • Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases can increase the rate of racemization. Weaker, more sterically hindered bases like 2,4,6-collidine are often preferred.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is a common strategy to minimize this side reaction.

  • Solvent: The polarity of the solvent can influence racemization rates. Less polar solvents may reduce racemization, but solubility of the reactants must be considered.

  • Pre-activation Time: Prolonged activation of the this compound before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.

Q3: Which coupling reagents and additives are recommended to minimize racemization of this compound?

A3: To minimize racemization, it is highly recommended to use a coupling reagent in conjunction with a racemization-suppressing additive. Recommended combinations include:

  • Carbodiimides with additives:

    • Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).

    • DIC with 1-hydroxy-7-azabenzotriazole (HOAt). HOAt is often more effective than HOBt in suppressing racemization.[4]

    • DIC with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Uronium/Aminium reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generally provides low levels of racemization due to its high reactivity, which promotes rapid amide bond formation over the competing racemization pathway.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a good option, and the addition of HOBt can further reduce racemization to insignificant levels.[2]

  • Phosphonium reagents:

    • PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent for minimizing racemization.

Q4: How can racemization be detected and quantified?

A4: Racemization can be detected and quantified by analyzing the stereochemical purity of the resulting peptide. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method to separate and quantify the diastereomeric peptides formed.

  • Gas Chromatography (GC) or HPLC after derivatization: The peptide can be hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified by GC or HPLC.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of L-isomer detected after coupling Inappropriate Coupling Reagent Use a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) salt coupling reagent. These are generally less prone to causing racemization than carbodiimides alone.
Absence of Racemization-Suppressing Additives Always use an additive like HOBt, HOAt, or Oxyma when using a carbodiimide coupling reagent. These additives form more stable active esters that are less susceptible to racemization. HOAt is often superior to HOBt.[4]
Strong Base or Excess Base Use a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA). Use the minimum amount of base necessary for the reaction.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This reduces the rate of both oxazolone formation and enolization.
Prolonged Pre-activation Time Minimize the time the this compound is activated before adding the amine component. Ideally, perform an in situ activation where the coupling reagent is added to a mixture of the acid, amine, and additive.
Polar Aprotic Solvent If reactant solubility allows, consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF).
Low coupling yield with low-racemization conditions Reduced reactivity at lower temperatures If the coupling is too slow at 0 °C, allow the reaction to proceed for a longer time or to slowly warm to room temperature. Monitor the reaction progress to find the optimal balance between reaction completion and racemization.
Steric Hindrance For sterically hindered couplings, a more powerful coupling reagent like HATU may be necessary. A double coupling (repeating the coupling step) might also be required.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is limited in the readily available literature, the following table provides illustrative data from studies on other N-protected amino acids and peptide fragments, which demonstrates the impact of different coupling conditions on the extent of epimerization.

N-Protected Amino Acid / Peptide FragmentCoupling Reagent/AdditiveSolvent% Epimerization (Undesired Isomer)Reference
Boc-Leu-Phe-OH + H-Val-OtBuDCCDMF14.3%[4]
Boc-Leu-Phe-OH + H-Val-OtBuDCC / HOBtDMF< 1%[4]
Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PSDCC / HOBt-18%[4]
Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PSDCC / HOAt-6%[4]
Z-Gly-L-Val-OH + H-L-Val-OMeCarbodiimide / CuCl₂-< 0.1%[5]
Fmoc-Ser(R)-OH couplingHATU-0.8% - 65.6% (highly dependent on side chain)[5]

Disclaimer: The data presented above is for illustrative purposes and may not be directly representative of the racemization levels for this compound. The extent of racemization is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/HOAt

This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester using diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and HOAt (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.0 eq.) dropwise to the stirred solution.

  • In a separate flask, dissolve DIC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DIC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude peptide by flash chromatography or recrystallization.

Protocol 2: Low-Racemization Coupling using HATU

This protocol outlines a general procedure for the solution-phase coupling of this compound using HATU, which is known for its high efficiency and low racemization potential.

Materials:

  • This compound

  • Amine component (e.g., amino acid ester)

  • HATU

  • 2,4,6-Collidine or N,N-Diisopropylethylamine (DIEA) (use of a weaker base like collidine is recommended)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Under an inert atmosphere, dissolve the amine component in anhydrous DMF in a clean, dry reaction vessel.

  • In a separate vessel, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the this compound/HATU solution to 0 °C.

  • Add 2,4,6-collidine (2.0 eq.) to the this compound/HATU solution and stir for 1-2 minutes. Note: Minimize this pre-activation time.

  • Add the activated this compound solution to the amine component solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude peptide by flash chromatography or recrystallization.

Visualizations

Racemization_Mechanism NCbzDLeu This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) NCbzDLeu->Activated_Ester Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization (Fast, promoted by base) Additive_Ester Additive-Activated Ester (e.g., HOBt-ester) Activated_Ester->Additive_Ester + Additive (e.g., HOBt, HOAt) Desired_Peptide Desired D-Peptide Oxazolone->Desired_Peptide + Amine Undesired_Peptide Undesired L-Peptide (Racemized Product) Oxazolone->Undesired_Peptide + Amine Additive_Ester->Desired_Peptide + Amine (Favored Pathway)

Caption: Racemization mechanism via oxazolone formation and its suppression.

Experimental_Workflow Start Start Dissolve Dissolve this compound, amine component, and additive (e.g., HOAt) in anhydrous solvent Start->Dissolve Cool Cool reaction mixture to 0 °C Dissolve->Cool Add_Base Add weak, sterically hindered base (e.g., NMM, collidine) Cool->Add_Base Add_Coupling_Reagent Add coupling reagent (e.g., DIC) dropwise at 0 °C Add_Base->Add_Coupling_Reagent React Stir at 0 °C, then allow to warm to room temperature Add_Coupling_Reagent->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up and Purification Monitor->Workup Reaction Complete End End Workup->End

Caption: Recommended workflow for low-racemization coupling of this compound.

References

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group from D-leucine. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My Cbz deprotection of D-leucine by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

A: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors could be responsible:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by impurities, especially those containing sulfur (e.g., thiols, thioethers).[1][2]

    • Solution: Ensure the Cbz-D-leucine starting material and solvents are of high purity. If sulfur-containing compounds are unavoidable in your substrate, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][2]

  • Poor Catalyst Quality/Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][2]

    • Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol% by weight) can also improve the reaction rate.[2][3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient, particularly for challenging substrates.[1][2]

    • Solution: Increase the hydrogen pressure. Reactions are often successfully run at pressures up to 50 psi or higher.[2][3][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst's surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Product Inhibition: The newly formed free amine of D-leucine can sometimes coordinate to the palladium catalyst, inhibiting its activity.[2][5]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.[2]

Q2: I am observing side products from the reduction of other functional groups in my molecule during the Cbz deprotection. How can I improve selectivity?

A: The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation, which can also reduce alkenes, alkynes, nitro groups, and some aryl halides.[1]

  • Solution: Use Catalytic Transfer Hydrogenolysis. This method often provides better selectivity.[1] Instead of hydrogen gas, a hydrogen donor like ammonium formate or formic acid is used with the Pd/C catalyst.[3] This technique is often milder and can avoid the need for high-pressure hydrogenation equipment.[3]

  • Solution: Use an Alternative Deprotection Method. For molecules with sensitive functional groups, acidic cleavage or nucleophilic cleavage are excellent alternatives that avoid reducing agents.[1][6]

Q3: During my acidic Cbz deprotection with HBr in acetic acid, I am getting an acetylated side product. How can I prevent this?

A: This is a known side reaction where the deprotected D-leucine amine is acetylated by the acetic acid solvent, especially at elevated temperatures.[1][7]

  • Solution: Use a Non-nucleophilic Acid/Solvent System. Consider using hydrogen chloride (HCl) in a non-acetylating solvent like dioxane or isopropanol.[1] Trifluoroacetic acid (TFA) can also be used, but care must be taken to remove it completely during workup.[1][8]

  • Solution: Use Milder Lewis Acid Conditions. A system of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups at room temperature with good tolerance for other functional groups.[6][9]

Q4: How do I choose the best Cbz deprotection method for my specific D-leucine derivative?

A: The choice of method depends on the other functional groups present in your molecule.[1]

  • For simple substrates without sensitive groups: Catalytic hydrogenation is typically the most efficient and cleanest method.[1]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Consider transfer hydrogenolysis for potentially better selectivity, or switch to non-reductive methods like acidic or nucleophilic cleavage.[1]

  • For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage are better choices.[1][6]

  • For complex, late-stage synthesis: Nucleophilic cleavage with a thiol like 2-mercaptoethanol offers high selectivity and avoids heavy metals and harsh acids.[1][6][10]

Data Summary

The following table summarizes typical conditions for various Cbz deprotection methods.

Deprotection MethodReagentsTypical YieldKey AdvantagesCommon Issues
Catalytic Hydrogenation H₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.[1]Reduction of other functional groups; catalyst poisoning by sulfur.[1]
Transfer Hydrogenolysis Ammonium Formate or Formic Acid, Pd/CHighMilder than H₂ gas; often more selective; no high-pressure equipment needed.[1][3]Depletion of hydrogen donor; catalyst inactivity.[3]
Strong Acidic Cleavage HBr in Acetic AcidGood to HighEffective and relatively fast.[1]Harsh conditions; potential for acylation by solvent and alkylation side products.[1]
Mild Acidic Cleavage AlCl₃ in HFIPHighMild (room temp); excellent functional group tolerance.[6]HFIP is an expensive solvent.[1]
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., K₃PO₄)HighHighly selective for sensitive substrates; avoids heavy metals and harsh acids.[1][6]The thiol reagent has an unpleasant odor.[1]

Visual Guides

cluster_reaction Cbz Deprotection of D-Leucine Cbz_Leucine Cbz-D-Leucine Reagents Deprotection Conditions (e.g., H₂, Pd/C) Cbz_Leucine->Reagents D_Leucine D-Leucine Reagents->D_Leucine Byproducts Byproducts (Toluene + CO₂) Reagents->Byproducts

Caption: General reaction scheme for the Cbz deprotection of D-leucine.

cluster_troubleshooting Troubleshooting Incomplete Catalytic Hydrogenation Start Incomplete or Slow Hydrogenolysis Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Poor Catalyst Activity? Cause1->Cause2 No Solution1 Purify Substrate or Use Alternative Method Cause1->Solution1 Yes Cause3 Insufficient Hydrogen? Cause2->Cause3 No Solution2 Use Fresh/Higher Loading of Catalyst Cause2->Solution2 Yes Cause4 Product Inhibition? Cause3->Cause4 No Solution3 Increase H₂ Pressure Cause3->Solution3 Yes Solution4 Add Weak Acid (e.g., Acetic Acid) Cause4->Solution4 Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation

This protocol describes the standard method for Cbz removal using hydrogen gas and a palladium catalyst.

  • Materials:

    • Cbz-D-leucine

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-D-leucine in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[8]

    • Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the starting material).[3][8]

    • Seal the flask and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle three times.[2]

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.[1][8]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2][8]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2][8]

    • Rinse the filter pad with the reaction solvent.

    • Evaporate the combined filtrate under reduced pressure to yield the deprotected D-leucine.[8]

Protocol 2: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid

This protocol is for acid-labile deprotection but should be used with caution due to its harshness and potential side reactions.

  • Materials:

    • Cbz-D-leucine

    • 33% Hydrogen bromide (HBr) in acetic acid

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Cbz-D-leucine in a minimal amount of 33% HBr in acetic acid.

    • Stir the solution at room temperature for 1-2 hours. The reaction time may need to be extended depending on the substrate.[3]

    • Monitor the reaction by TLC. Be aware that the product will be the HBr salt.

    • Upon completion, precipitate the D-leucine hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

    • Caution: Ensure anhydrous conditions, as moisture can interfere with the reaction.[3] Traces of acetic acid should be thoroughly removed to prevent N-acetylation.

Protocol 3: Cbz Deprotection by Nucleophilic Cleavage

This protocol offers a highly selective method suitable for sensitive substrates.[6]

  • Materials:

    • Cbz-D-leucine

    • 2-Mercaptoethanol

    • Potassium phosphate (K₃PO₄) or another suitable base

    • N,N-Dimethylacetamide (DMAC)

  • Procedure:

    • To a solution of Cbz-D-leucine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[2]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[2]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[2][6]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (note: D-leucine may have high water solubility, requiring specific extraction or workup procedures).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by appropriate methods if necessary.

References

Technical Support Center: N-Cbz-D-leucine and Peptide Synthesis with Methionine and Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N-Cbz-D-leucine in peptide synthesis, particularly in sequences containing methionine or cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using N-Cbz protected amino acids in peptide synthesis?

The primary side reactions associated with N-Cbz (Carbobenzoxy) protected amino acids, including this compound, generally occur during the protection or deprotection steps. The Cbz group is typically removed by catalytic hydrogenation or strong acids.[1] While the Cbz group itself is relatively stable during peptide coupling, the conditions for its removal can sometimes affect sensitive amino acid residues within the peptide sequence.

Q2: What are the most common side reactions involving the cysteine side chain during peptide synthesis?

The thiol group of cysteine is highly reactive and can lead to several side reactions:

  • Oxidation: The most common side reaction is the oxidation of the thiol group to form a disulfide bond, leading to the dimerization of the peptide (N,N'-di-Cbz-L-cystine).[2] This is especially prevalent in the presence of oxygen and under basic conditions.[2]

  • Racemization: The chiral center of cysteine is susceptible to racemization (epimerization) under basic conditions, which can be present during the coupling step, leading to the formation of the D-epimer.[3][4]

  • N,S-di-Cbz Formation: Over-acylation can occur where both the amino and the thiol groups react with benzyl chloroformate during the protection step, yielding N,S-dicarbobenzoxy-cysteine.[2]

  • Alkylation: The cysteine thiol group is a potent nucleophile and can be alkylated by various electrophiles present in the reaction mixture.[5] During Fmoc-based solid-phase peptide synthesis (SPPS), S-alkylation can occur from carbocations generated during the cleavage from Wang resin.[6][7]

Q3: What are the major side reactions affecting the methionine side chain during peptide synthesis?

The thioether side chain of methionine is prone to two main side reactions, particularly under acidic conditions used for cleavage and deprotection:[8][9]

  • Oxidation: The thioether can be readily oxidized to form methionine sulfoxide.[9][10]

  • S-Alkylation: The methionine side chain can be alkylated by carbocations, such as the tert-butyl cation formed during the deprotection of tBu-based protecting groups, leading to the formation of a sulfonium salt.[6][8]

Q4: Are there any specific side reactions reported between the N-Cbz group of this compound and the side chains of methionine or cysteine?

Direct side reactions between the N-Cbz protecting group on one amino acid and the side chains of methionine or cysteine residues elsewhere in the peptide are not commonly reported under standard peptide synthesis conditions. The primary concerns are the side reactions that methionine and cysteine can undergo due to the overall chemical environment of the synthesis, such as the presence of acids, bases, or oxidizing agents.[2][6][8]

Troubleshooting Guides

Problem 1: Low yield of the desired peptide and presence of a higher molecular weight impurity when working with cysteine-containing peptides.

Possible Cause: Oxidation of the cysteine thiol group leading to the formation of a disulfide-linked dimer.[2]

Solutions:

Mitigation StrategyDetailed Protocol
Use of Degassed Solvents Prior to use, degas all solvents (e.g., DMF, DCM) by bubbling nitrogen or argon through them for at least 30 minutes to remove dissolved oxygen.[2]
Control of pH Maintain a controlled pH during the coupling reaction. While basic conditions are necessary, excessively high pH can accelerate oxidation.[2] Consider using a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA.[3]
Addition of Reducing Agents During workup, consider adding a small amount of a reducing agent like dithiothreitol (DTT) to reduce any formed disulfide bonds. However, ensure it is compatible with other protecting groups and the final product.[6]
Thiol Protection The most effective solution is to protect the cysteine thiol group with a suitable protecting group (e.g., Trt, Acm) that is stable to the peptide synthesis conditions and can be removed at a later stage.[3][11]
Problem 2: Appearance of a diastereomeric impurity in a cysteine-containing peptide.

Possible Cause: Racemization of the cysteine residue at the α-carbon, often catalyzed by bases used during the coupling step.[3][4]

Solutions:

Mitigation StrategyDetailed Protocol
Temperature Control Perform the coupling reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.[2]
Choice of Base Use a weaker and more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like N,N-diisopropylethylamine (DIEA).[3]
Coupling Reagents Utilize coupling reagents known to suppress racemization, such as those incorporating HOBt or HOAt.[6]
Solvent Selection Less polar solvents may help to reduce the rate of racemization.[2]
Problem 3: Observation of a +16 Da mass shift in a methionine-containing peptide.

Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[9][10]

Solutions:

Mitigation StrategyDetailed Protocol
Use of Scavengers During the final cleavage and deprotection with strong acids like TFA, include scavengers such as dimethylsulfide (DMS) or dithiothreitol (DTT) in the cleavage cocktail to suppress oxidation.[8][10]
Post-Cleavage Reduction If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine. A common method is to treat the peptide with a solution of TFA-NH₄I-Me₂S.[8]
Use of Methionine Sulfoxide in Synthesis In cases where methionine is particularly prone to oxidation, it is sometimes strategic to use pre-oxidized Methionine(O) during the synthesis and then reduce it to methionine after purification of the final peptide.[10]
Problem 4: Detection of a +56 Da mass shift in a methionine-containing peptide after cleavage in Fmoc/tBu-based synthesis.

Possible Cause: S-alkylation of the methionine side chain by tert-butyl cations generated from the cleavage of tBu-based protecting groups.[6][8]

Solutions:

Mitigation StrategyDetailed Protocol
Effective Scavenging Use a cleavage cocktail containing efficient carbocation scavengers. Triisopropylsilane (TIS) is a common choice, but for methionine-containing peptides, the addition of other scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[6][8]
Pre-cleavage Deprotection If possible, remove all tBu-based protecting groups prior to the final HF cleavage (in Boc chemistry) to prevent the formation of tert-butyl cations.[6]

Visualizing Side Reaction Mechanisms

cysteine_oxidation cluster_cys1 Cysteine Residue 1 cluster_cys2 Cysteine Residue 2 Cys1 Peptide-Cys-SH Oxidant [O] (e.g., O2, basic conditions) Cys1->Oxidant Cys2 Peptide-Cys-SH Cys2->Oxidant Dimer Peptide-Cys-S-S-Cys-Peptide (Disulfide Dimer) Oxidant->Dimer Oxidation Water 2 H₂O Oxidant->Water Reduction methionine_oxidation Met Peptide-Met (Thioether) Oxidant [O] (Acidic Conditions) Met->Oxidant MetO Peptide-Met(O) (Sulfoxide) Oxidant->MetO Oxidation methionine_alkylation Met Peptide-Met (Thioether) tBu tBu⁺ (from tBu protecting groups) Met->tBu Nucleophilic Attack Sulfonium Peptide-Met⁺-tBu (Sulfonium Ion) tBu->Sulfonium

References

Technical Support Center: Purification of N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Cbz-D-leucine from reaction byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the Schotten-Baumann reaction.

Issue Potential Cause Recommended Solution
Product is an oil and will not crystallize The product may be impure, with byproducts acting as a crystallization inhibitor.- Purification: Purify the oil by flash column chromatography.[1][2]- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]- Solvent System: Ensure the correct solvent system is being used for recrystallization. A common system is ethyl acetate/hexane.[4]
Low yield after purification - Incomplete reaction.- Product loss during extraction and washing steps.- Inefficient crystallization or elution during chromatography.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Extraction: Minimize the number of extraction and washing steps, and ensure the correct pH is maintained to prevent the product from becoming water-soluble.- Crystallization: Allow for slow cooling during recrystallization to maximize crystal formation.[3]- Chromatography: Optimize the solvent gradient during flash chromatography to ensure complete elution of the product.
Product is contaminated with starting material (D-leucine) Incomplete reaction or inefficient removal during work-up.- Work-up: During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted D-leucine.[4]- Recrystallization: D-leucine is insoluble in many organic solvents used for recrystallization of the product, so it can often be removed by filtration of the dissolved crude product.
Product is contaminated with benzyl alcohol Hydrolysis of benzyl chloroformate during the reaction.- Work-up: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and then with water and brine. Benzyl alcohol has some water solubility and can be partially removed during these washes.- Chromatography: Benzyl alcohol is more polar than this compound and can be separated by flash column chromatography.
Product contains di-Cbz-D-leucine (N,N-diacylated product) Use of excess benzyl chloroformate or harsh reaction conditions.- Chromatography: This byproduct is less polar than the desired product and can be separated by flash column chromatography.
TLC shows multiple spots after reaction Presence of various byproducts such as unreacted starting materials, benzyl alcohol, and potentially di-Cbz-D-leucine.- Analysis: Use TLC to identify the components by co-spotting with starting materials. The product, this compound, should be UV active due to the Cbz group.- Purification: Employ flash column chromatography for effective separation of multiple components.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using the Schotten-Baumann reaction?

A1: The most common byproducts include:

  • Unreacted D-leucine: The starting amino acid.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Unreacted benzyl chloroformate: The protecting group reagent.

  • Di-Cbz-D-leucine: A potential byproduct where the carboxylate is also esterified, though less common under standard Schotten-Baumann conditions.

Q2: What is a standard work-up procedure for the Schotten-Baumann reaction to synthesize this compound?

A2: A typical work-up involves:

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted D-leucine and any excess base.[4]

  • Wash with water and then with brine to remove water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[6]

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: Common and effective solvent systems for recrystallizing this compound are binary mixtures of a "good" solvent and a "poor" solvent.[3] A widely used system is ethyl acetate/hexane.[4] Another potential system is ethanol/water.[4] The product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.[3]

Q4: How can I monitor the purity of this compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. The Cbz group is UV active, so the product spot can be visualized under a UV lamp. By comparing the crude material to the purified fractions, you can assess the effectiveness of the purification step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]

Q5: What are the key parameters to consider for flash chromatography purification of this compound?

A5: Key parameters for flash chromatography include:

  • Stationary Phase: Silica gel is commonly used.[1][5]

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.[5] You can determine the optimal solvent system by running a TLC first. A typical starting gradient could be 10% to 60% ethyl acetate in hexane.[5]

  • Detection: The Cbz group allows for UV detection at around 254 nm.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial mobile phase) for loading onto the column.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely with stirring.

  • Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify this compound from byproducts using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air or pump for pressure

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexane). The exact gradient should be determined by preliminary TLC analysis. A good starting point is a linear gradient from 10% to 60% ethyl acetate in hexane.[5]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Key Separated Impurities
Recrystallization >98%60-80%Unreacted D-leucine, some polar impurities
Flash Chromatography >99%70-90%Unreacted starting materials, benzyl alcohol, di-Cbz-D-leucine

Note: Yields are highly dependent on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_reaction Synthesis cluster_purification Purification start D-leucine + Benzyl Chloroformate reaction Schotten-Baumann Reaction start->reaction crude Crude this compound (with byproducts) reaction->crude workup Aqueous Work-up crude->workup purification_choice Purification Method workup->purification_choice recrystallization Recrystallization purification_choice->recrystallization For less complex mixtures chromatography Flash Chromatography purification_choice->chromatography For complex mixtures pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: N-Cbz-D-leucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cbz-D-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is by the N-protection of D-leucine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction typically involves an aqueous basic solution to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Q2: Why is maintaining a basic pH crucial during the reaction?

Maintaining a basic pH, typically between 9 and 11, is critical for several reasons. Firstly, it deprotonates the amino group of D-leucine, making it a more effective nucleophile to attack the benzyl chloroformate. Secondly, the base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

Q3: What are the common side reactions to be aware of?

The primary side reaction is the hydrolysis of benzyl chloroformate in the aqueous basic solution, which reduces the yield of the desired product. Another potential side reaction is the formation of the corresponding benzyl alcohol and carbon dioxide from the decomposition of the Cbz group under harsh conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (D-leucine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the best way to purify the crude this compound?

After the reaction, an acidic workup is typically performed to precipitate the crude product. The most common and effective method for purification is recrystallization. A suitable solvent system, such as ethyl acetate and hexane, can be used to obtain high-purity crystalline this compound. Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Ineffective Deprotonation of D-leucine: The pH of the reaction mixture is too low. 2. Hydrolysis of Benzyl Chloroformate: The rate of hydrolysis of Cbz-Cl is faster than the reaction with D-leucine. 3. Inadequate Mixing: Poor mixing of the biphasic reaction mixture leads to a slow reaction rate.1. pH Adjustment: Ensure the pH is maintained between 9 and 11 throughout the addition of benzyl chloroformate. Use a pH meter for accurate monitoring. 2. Controlled Addition: Add the benzyl chloroformate slowly and at a low temperature (0-5 °C) to minimize its hydrolysis. 3. Vigorous Stirring: Use a mechanical stirrer to ensure efficient mixing of the aqueous and organic phases.
Presence of Unreacted D-leucine 1. Insufficient Benzyl Chloroformate: The molar ratio of Cbz-Cl to D-leucine is too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Stoichiometry Adjustment: Use a slight excess of benzyl chloroformate (e.g., 1.1 to 1.2 equivalents). 2. Increased Reaction Time: Allow the reaction to stir for a longer period after the addition of Cbz-Cl, monitoring the progress by TLC.
Oily Product Instead of Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. 2. Incomplete Removal of Solvent: Residual solvent from the workup can result in an oily product.1. Purification: Perform a thorough workup, including washing the organic layer with dilute acid and brine. If the product remains oily, consider purification by column chromatography before attempting recrystallization. 2. Thorough Drying: Ensure the product is dried under high vacuum for a sufficient amount of time to remove all residual solvents.
Product Contamination with Benzyl Alcohol 1. Degradation of Benzyl Chloroformate: Cbz-Cl can degrade to benzyl alcohol, especially in the presence of moisture. 2. Decomposition of the Product: The Cbz group can be cleaved under certain conditions, although it is generally stable to the reaction conditions.1. Use Fresh Reagent: Use a fresh bottle of benzyl chloroformate that has been stored properly. 2. Purification: Benzyl alcohol can be removed during the aqueous workup and by recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the N-protection of amino acids using the Schotten-Baumann reaction.

Materials:

  • D-leucine

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-leucine (1.0 eq.) in an aqueous solution of NaOH (2.0 eq.) or Na₂CO₃ (2.0 eq.).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously add benzyl chloroformate (1.1 eq.) and an aqueous solution of NaOH (to maintain pH 9-11) dropwise to the stirred D-leucine solution.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction to completion by TLC.

  • Once complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute HCl. A white precipitate of this compound should form.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Reaction Conditions for N-Cbz Protection of Leucine *

ParameterConditionRationale
Solvent Dioxane/Water or THF/WaterBiphasic system to dissolve both the amino acid and benzyl chloroformate.
Base Sodium Hydroxide or Sodium CarbonateTo deprotonate the amino group and neutralize the HCl byproduct.
Temperature 0-5 °C during addition, then room temperatureTo minimize the hydrolysis of benzyl chloroformate.
pH 9-11Optimal for nucleophilicity of the amino group and reaction rate.
Stoichiometry (Cbz-Cl:Leucine) 1.1:1 to 1.2:1A slight excess of the protecting agent ensures complete reaction of the amino acid.
Typical Yield 80-95%Expected yield for the N-Cbz protection of L-leucine, which should be similar for the D-enantiomer.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product D_Leucine D-Leucine Reaction_Vessel Schotten-Baumann Reaction (0-5°C to Room Temp) D_Leucine->Reaction_Vessel Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel Acidic_Workup Acidic Workup (HCl) Reaction_Vessel->Acidic_Workup Extraction Extraction (Ethyl Acetate) Acidic_Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization (Ethyl Acetate/Hexane) Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of This compound Low_pH Low pH Low_Yield->Low_pH Cbz_Cl_Hydrolysis Cbz-Cl Hydrolysis Low_Yield->Cbz_Cl_Hydrolysis Insufficient_Cbz_Cl Insufficient Cbz-Cl Low_Yield->Insufficient_Cbz_Cl Short_Reaction_Time Short Reaction Time Low_Yield->Short_Reaction_Time Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Adjust_pH Maintain pH 9-11 Low_pH->Adjust_pH Control_Addition Slow, Cold Addition of Cbz-Cl Cbz_Cl_Hydrolysis->Control_Addition Adjust_Stoichiometry Use 1.1-1.2 eq. of Cbz-Cl Insufficient_Cbz_Cl->Adjust_Stoichiometry Increase_Time Increase Reaction Time Short_Reaction_Time->Increase_Time Vigorous_Stirring Vigorous Stirring Poor_Mixing->Vigorous_Stirring

challenges in coupling sterically hindered N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered N-Cbz-D-leucine.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most common issues encountered during the coupling of this compound, providing potential causes and recommended solutions to optimize your peptide synthesis.

Issue: Low or No Coupling Yield

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete or failed reaction.

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC or DIC alone may not be potent enough for the sterically demanding this compound.[1] Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2] For particularly difficult couplings, COMU has shown comparable efficiency to HATU with enhanced safety.[3]
Steric Hindrance The bulky isobutyl side chain of leucine, combined with the N-terminal Cbz protecting group, physically obstructs the formation of the peptide bond, slowing down the reaction rate.[4][5]
Insufficient Reaction Time or Temperature Steric hindrance slows down the reaction kinetics, and standard coupling times may be insufficient.[5] Solution: Increase the coupling reaction time, for instance, from 1-2 hours to 4 hours or even overnight.[6] Gentle heating can also help overcome the activation energy, but must be used cautiously to avoid side reactions.
Inadequate Reagent Equivalents Insufficient amounts of the amino acid or coupling reagents may not be enough to drive the reaction to completion. Solution: Increase the equivalents of this compound and the coupling reagent. Using 2-4 equivalents is a common strategy for difficult couplings.[6]
Peptide Aggregation As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the incoming amino acid. Solution: Switch from standard DMF to a more polar or disruptive solvent like NMP or a mixture of DMF/DCM to disrupt secondary structures.

Issue: High Levels of Racemization/Epimerization

Racemization, the conversion of the D-enantiomer to the L-enantiomer, can lead to diastereomeric impurities that are difficult to separate.

Potential CauseRecommended Solution & Rationale
Over-activation of the Carboxylic Acid Prolonged pre-activation times can increase the risk of racemization. Solution: Minimize the pre-activation time before adding the amine component.
Inappropriate Base The choice and strength of the base can significantly influence the rate of racemization. Solution: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.
Suboptimal Coupling Reagent/Additive Combination Some coupling reagents are more prone to causing racemization. Solution: Ensure the use of an additive like HOBt or, more effectively, HOAt or OxymaPure, which are superior in suppressing racemization.[1][2] Phosphonium-based reagents like PyBOP are often associated with lower racemization levels compared to some uronium salts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound is considered sterically hindered due to the combination of its bulky isobutyl side chain and the presence of the benzyloxycarbonyl (Cbz) protecting group on the α-amino group. This steric bulk can physically impede the approach of the reacting molecules, slowing down the rate of peptide bond formation.[4][5]

Q2: Can I use a standard DIC/HOBt coupling protocol for this compound?

A2: While a DIC/HOBt protocol can be used, it may require optimization for this compound due to its steric hindrance.[6] For instance, you may need to extend the reaction time to 2-4 hours or perform a double coupling to achieve a satisfactory yield.[6] Monitoring the reaction with a Kaiser test is crucial.[6]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of a coupling step with a fresh solution of the activated amino acid after the initial coupling reaction is complete. This strategy is often employed for difficult or sterically hindered residues like this compound to ensure the reaction goes to completion, especially if the initial coupling efficiency is low.[6]

Q4: Is the Cbz group stable during solid-phase peptide synthesis (SPPS)?

A4: The Cbz group is generally stable to the mildly basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the acidic conditions for Boc-group removal (e.g., TFA).[6] However, it is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which makes it orthogonal to both Fmoc and Boc strategies.[7] One can couple this compound as the final N-terminal residue in an Fmoc-based SPPS.[8]

Q5: Which solvents are best for coupling this compound?

A5: Dimethylformamide (DMF) is the most common solvent for SPPS.[5] However, for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) may improve solvation and coupling efficiency.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following tables provide a summary of coupling efficiencies for different reagents and illustrative data for a synthesis involving a Cbz-D-Leu dipeptide.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Reaction TimeRacemization RiskRelative Efficiency
DIC/DCCHOBt2-4 hoursModerateModerate
HBTU/TBTUHOBt15-60 minLow to ModerateHigh
HATUHOAt15-60 minVery LowVery High
PyBOPHOBt15-60 minLowHigh
COMUOxymaPure15-60 minVery LowVery High

Data synthesized from multiple sources. Reaction conditions may vary.

Table 2: Illustrative Quantitative Data for SPPS of a Model Peptide containing Cbz-D-Leu [6]

ParameterValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resin for Boc-SPPS.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test.
Coupling Efficiency (Cbz-D-Leu)~95-98%May require longer reaction times or double coupling.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence.
Final Purified Peptide Yield20 - 40%Post-purification yield of the final product.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of this compound in Boc-SPPS

This protocol is adapted for the manual solid-phase synthesis of a peptide incorporating this compound using a Boc-based strategy.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin with the peptide chain) in DCM for 30 minutes, then wash with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (5x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

    • Add DIC (2-3 equivalents) to the solution and allow to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction for the disappearance of free primary amines.

    • If the Kaiser test is positive (blue beads), a second coupling may be necessary. Repeat step 4 with fresh reagents.

    • Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Continuation: The peptide-resin is now ready for the next cycle of deprotection and coupling or for final cleavage.

Protocol 2: High-Efficiency HATU Coupling of this compound in Fmoc-SPPS

This protocol is for coupling this compound as the final amino acid in an Fmoc-based synthesis.

  • Resin Preparation: Swell the resin with the peptide chain in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents), HATU (1.95-3.9 equivalents), and a non-nucleophilic base like DIPEA (4-8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test. If incomplete, consider a second coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection N-terminal Deprotection cluster_coupling Coupling cluster_monitoring Monitoring resin Peptide-Resin swell Swell Resin (DMF/DCM) resin->swell deprotect Remove Protecting Group (e.g., Fmoc or Boc) swell->deprotect wash1 Wash Resin deprotect->wash1 couple Add to Resin wash1->couple activate Activate this compound (Coupling Reagent + Base) activate->couple wash2 Wash Resin couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete kaiser->incomplete Positive incomplete->couple Recouple

Caption: Experimental workflow for coupling this compound.

troubleshooting_guide cluster_reagent Reagent & Conditions cluster_solutions1 Solutions cluster_double_coupling Final Check start Low Coupling Yield (Positive Kaiser Test) reagent Using standard reagent (e.g., DIC alone)? start->reagent time Standard reaction time? reagent->time No solution_reagent Switch to HATU, PyBOP, or COMU reagent->solution_reagent Yes equivalents Using 1 equivalent? time->equivalents No solution_time Increase reaction time (2-4h or overnight) time->solution_time Yes solution_equivalents Increase to 2-4 equivalents equivalents->solution_equivalents Yes double_couple Still positive after optimization? equivalents->double_couple No solution_reagent->double_couple solution_time->double_couple solution_equivalents->double_couple solution_double_couple Perform a double coupling double_couple->solution_double_couple Yes

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Managing Aggregation in Peptides Containing N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing N-Cbz-D-leucine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A1: Peptides incorporating this compound are susceptible to aggregation due to the hydrophobic nature of the leucine side chain.[1] The D-configuration of the amino acid can also influence the peptide's secondary structure. Aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of insoluble or poorly soluble β-sheet structures.[1] This phenomenon is common in sequences rich in hydrophobic amino acids.[1]

Q2: What is the role of the N-Cbz protecting group in peptide synthesis and aggregation?

A2: The Carbobenzoxy (Cbz or Z) group is a robust protecting group for the N-terminal amine of an amino acid.[2][3] Its primary function is to prevent unwanted side reactions and uncontrolled polymerization during peptide synthesis.[2] The Cbz group is stable under various conditions, including mildly acidic and basic media, which allows for selective deprotection of other protecting groups.[2] While the Cbz group itself is not the primary driver of aggregation, its presence on a hydrophobic amino acid like D-leucine contributes to the overall hydrophobicity of the peptide building block.

Q3: How can I detect aggregation in my peptide sample?

A3: Aggregation can be identified through several methods:

  • Visual Inspection: The presence of visible particulate matter or cloudiness in the solution.

  • Size Exclusion Chromatography (SEC-HPLC): This is a highly effective method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.

  • Spectroscopy: Techniques like UV-Visible spectroscopy can indicate aggregation by an increase in light scattering. Circular Dichroism (CD) can be used to detect conformational changes associated with aggregation, such as the formation of β-sheets.

  • During Synthesis: In solid-phase peptide synthesis (SPPS), aggregation of the peptide-resin can be indicated by the resin failing to swell properly.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide After Cleavage

If your lyophilized peptide containing this compound is difficult to dissolve, follow this troubleshooting workflow.

G Troubleshooting Workflow for Poor Peptide Solubility cluster_start Initial Assessment cluster_basic For Basic Peptides (Net Positive Charge) cluster_acidic For Acidic Peptides (Net Negative Charge) cluster_neutral For Neutral/Hydrophobic Peptides cluster_final Final Steps Start Start with a small amount of peptide for solubility testing AssessCharge Determine the overall charge of the peptide sequence Start->AssessCharge TryWater_B Attempt to dissolve in sterile water AssessCharge->TryWater_B Basic TryWater_A Attempt to dissolve in sterile water AssessCharge->TryWater_A Acidic TryOrganic Attempt to dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF, Acetonitrile) AssessCharge->TryOrganic Neutral/ Hydrophobic TryAcid If insoluble, try 10-30% aqueous acetic acid TryWater_B->TryAcid Fails TryDMSO_B If still insoluble, dissolve in a minimal amount of DMSO, then dilute with aqueous buffer TryAcid->TryDMSO_B Fails Sonication If precipitation occurs or solubility is low, try brief sonication or warming (<40°C) TryAcid->Sonication TryBase If insoluble, try 0.1% aqueous NH4OH TryWater_A->TryBase Fails TryDMSO_A If still insoluble, dissolve in a minimal amount of DMSO, then dilute with aqueous buffer TryBase->TryDMSO_A Fails TryBase->Sonication Dilute Slowly add the organic solution to a stirred aqueous buffer to the desired concentration TryOrganic->Dilute Dilute->Sonication Denaturants For highly aggregated peptides, use 6M Guanidine HCl or 8M Urea, followed by dialysis or purification Sonication->Denaturants If all else fails

Caption: Troubleshooting workflow for solubilizing peptides with poor solubility.

Issue 2: Incomplete Coupling or Deprotection During Solid-Phase Peptide Synthesis (SPPS)

Aggregation on the resin can hinder the accessibility of reagents to the growing peptide chain, leading to failed synthesis.[1]

Recommended Actions:

  • Solvent Choice: Switch the primary solvent from DMF to N-Methylpyrrolidone (NMP) or a mixture of DMF/DMSO.[1]

  • Disruptive Additives:

    • Add chaotropic salts such as LiCl or KSCN to the coupling mixture.[1]

    • Use a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at an elevated temperature (e.g., 55°C) for acylation.

  • Physical Disruption:

    • Incorporate sonication during the coupling and deprotection steps.[1]

    • Utilize microwave-assisted synthesis to increase reaction kinetics and disrupt aggregation.[1]

  • Structural Modifications:

    • If the sequence allows, incorporate a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every six to seven residues to disrupt hydrogen bonding.[1]

    • Substitute a pair of amino acids with a pseudoproline dipeptide to break secondary structures.

  • Resin and Reagent Adjustments:

    • Use a low-substitution resin to increase the distance between peptide chains.[1]

    • Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) to favor the desired reaction over aggregation.[6]

Data Presentation

The success of a peptide synthesis involving "difficult" sequences can be quantified. Below is a table summarizing typical quantitative data for the synthesis of a model decapeptide containing a D-Leu-Val sequence. These values are illustrative and can vary based on the specific sequence and synthesis conditions.[7]

ParameterExpected ValueNotes
Resin Substitution0.4 - 0.8 mmol/gLower substitution can reduce inter-chain aggregation.
Coupling Efficiency (per step)>99%Monitored by a qualitative test (e.g., Kaiser test).
Dipeptide Coupling Efficiency~95-98%Coupling of dipeptides can be slower; double coupling may be required.
Final Crude Purity (by HPLC)Highly sequence-dependentCan range from <50% for difficult sequences to >80% with optimization.
Yield of Purified PeptideHighly sequence-dependentDependent on crude purity and losses during purification.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis with Cbz-D-Leu-Val-Boc

This protocol outlines the key steps for incorporating a Cbz-D-Leu-Val-Boc dipeptide into a growing peptide chain using Boc-SPPS.

G Boc-SPPS Workflow with Cbz-D-Leu-Val-Boc Dipeptide Resin Start with peptide-resin (with free N-terminal amine) BocDeprotection Boc Deprotection: 1. Treat with 50% TFA in DCM (2 min) 2. Treat with 50% TFA in DCM (30 min) 3. Wash with DCM, Isopropanol, DMF Resin->BocDeprotection Neutralization Neutralization: 1. Treat with 10% DIEA in DMF (2 x 2 min) 2. Wash with DMF DipeptideCoupling Dipeptide Coupling: 1. Pre-activate Cbz-D-Leu-Val-Boc (2 eq.),   DIC (2 eq.), and HOBt (2 eq.) in DMF 2. Add to resin and shake for 2-4 hours Neutralization->DipeptideCoupling Monitor Monitor reaction with Kaiser test. If positive (blue), repeat coupling. DipeptideCoupling->Monitor Monitor->DipeptideCoupling Repeat Wash Wash resin with DMF and DCM Monitor->Wash Complete Continue Continue with next amino acid coupling or proceed to cleavage Wash->Continue BocDeproteration BocDeproteration BocDeproteration->Neutralization G SEC-HPLC Workflow for Peptide Aggregate Analysis cluster_prep Sample and System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis SamplePrep Prepare peptide solution in the mobile phase (e.g., 1 mg/mL) FilterSample Filter the sample through a 0.22 µm filter SamplePrep->FilterSample SystemEquilibration Equilibrate the HPLC system and SEC column with the mobile phase until a stable baseline is achieved FilterSample->SystemEquilibration Inject Inject the filtered sample onto the column SystemEquilibration->Inject Elution Isocratic elution. Larger molecules (aggregates) elute first, followed by the monomer. Inject->Elution Detection Monitor the eluent with a UV detector (e.g., at 214 nm or 280 nm) Elution->Detection Chromatogram Obtain the chromatogram Detection->Chromatogram PeakIntegration Integrate the area of each peak (aggregates, monomer) Chromatogram->PeakIntegration Quantification Calculate the percentage of each species: % Aggregate = (Area_Aggregate / Total_Area) * 100 PeakIntegration->Quantification

References

Technical Support Center: Catalyst Poisoning in N-Cbz-D-leucine Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst poisoning during the catalytic hydrogenolysis of N-Cbz-D-leucine.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Cbz deprotection?

A: Catalyst poisoning is the chemical deactivation of the palladium on carbon (Pd/C) catalyst used for hydrogenolysis.[1] It occurs when impurities or other substances in the reaction mixture strongly bind to the active sites on the palladium surface.[2][3] This binding prevents the this compound substrate from accessing these sites, which slows down or completely stops the removal of the Cbz protecting group.[2]

Q2: What are the most common catalyst poisons for Pd/C in this reaction?

A: Palladium catalysts are highly susceptible to poisoning.[4] The most common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and residual sulfur-containing reagents are notorious for poisoning palladium catalysts.[5][6] Even trace amounts can cause significant deactivation.[6]

  • Nitrogen Heterocycles: Compounds like pyridine or quinoline can act as poisons.[1]

  • Halides: Residual halides from previous synthetic steps can inhibit catalyst activity.[1]

  • Strongly Coordinating Species: Other molecules that can bind tightly to the palladium surface, such as carbon monoxide, can also act as poisons.[1][7]

Q3: How can I identify if my catalyst is poisoned?

A: The primary indicator of catalyst poisoning is a significant decrease in the reaction rate. Common symptoms include:

  • The reaction is unusually sluggish or does not proceed to completion.[4]

  • The reaction starts but then stalls before all the starting material is consumed.

  • Monitoring by TLC or LC-MS shows little to no product formation over an extended period.

  • In some cases, adding fresh catalyst can restart the reaction, suggesting the initial batch was poisoned.[8]

Q4: Where do these catalyst poisons typically originate?

A: Poisons can be introduced from several sources:

  • Starting Materials: The this compound may contain impurities from its synthesis, especially sulfur-containing reagents.[5]

  • Reagents & Solvents: Impurities in solvents or other reagents can deactivate the catalyst.

  • Cross-Contamination: Inadequate cleaning of glassware can leave residues from previous reactions that act as poisons.

  • Substrate Itself: If the substrate contains a sulfur moiety (e.g., methionine), it can poison the catalyst, making standard hydrogenolysis unsuitable.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the hydrogenolysis of this compound.

Issue 1: The Cbz deprotection reaction is extremely slow or has completely stalled.

This is the most common sign of catalyst poisoning. Follow these steps to diagnose and resolve the issue.

Potential Causes & Solutions

Potential Cause Recommended Solution Explanation
Poor Catalyst Quality/Activity 1. Use a fresh batch of high-quality Pd/C catalyst.[5] 2. Increase the catalyst loading (e.g., from 10 wt% to 20 wt%).[4]The activity of Pd/C can diminish over time or vary between batches.[5] A higher loading increases the number of available active sites.
Poisoning by Sulfur Impurities 1. Purify the this compound starting material (e.g., by recrystallization). 2. If sulfur is inherent to the molecule, consider an alternative deprotection method not susceptible to poisoning, such as using a nucleophilic thiol (e.g., 2-mercaptoethanol).[5][9]Sulfur compounds strongly and often irreversibly bind to palladium, blocking the active sites.[3][6] Physical purification can remove these impurities.
Product Inhibition Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[4]The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[4] A weak acid protonates the amine, reducing its ability to bind to the catalyst.[4]
Insufficient Hydrogen 1. Ensure all atmospheric gases are removed by thoroughly purging the reaction vessel with an inert gas before introducing hydrogen. 2. Increase the hydrogen pressure (e.g., to 50 psi) using a Parr shaker instead of a balloon.[5]Inadequate hydrogen availability can limit the reaction rate. Higher pressure increases the concentration of hydrogen at the catalyst surface.
Poor Mixing Ensure vigorous and efficient stirring or agitation of the reaction mixture.[5]As a heterogeneous reaction, efficient mixing is crucial for the substrate in the solution to interact with the solid catalyst surface.[4]

Experimental Protocols

Protocol 1: Standard Hydrogenolysis of this compound

This protocol outlines a general procedure for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask equipped with a stir bar

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (to a concentration of approx. 0.1 M).[10]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20 wt% relative to the substrate).[10]

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas (from a balloon or a pressurized source).[11]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[10]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.[11]

  • Work-up: Once complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.[10][11] Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air.[12] It should be quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude D-leucine product, which can be purified further if necessary.[10]

Visual Guides

Experimental Workflow Diagram

Caption: Standard workflow for Cbz deprotection via catalytic hydrogenolysis.

Troubleshooting Decision Tree for Slow Hydrogenolysis

G start Is the Reaction Slow or Stalled? check_catalyst Try a fresh batch of Pd/C or increase catalyst loading. start->check_catalyst Yes check_reagents Purify starting material. Use high-purity, dry solvent. check_catalyst->check_reagents No Improvement success Problem Resolved check_catalyst->success Improved check_conditions Increase H₂ pressure. Ensure vigorous stirring. check_reagents->check_conditions No Improvement check_reagents->success Improved consider_alt Consider alternative methods (e.g., nucleophilic cleavage) if sulfur is present. check_conditions->consider_alt No Improvement check_conditions->success Improved

Caption: Decision tree for troubleshooting slow Cbz deprotection reactions.

References

Technical Support Center: Purification of N-Cbz-D-leucine by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Cbz-D-leucine by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for the crystallization of this compound?

A1: N-Cbz-protected amino acids, including this compound, are often purified by recrystallization from binary solvent systems. The most commonly employed systems are ethyl acetate/hexane and ethanol/water. In these systems, the compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate or ethanol) at an elevated temperature, and then a "poor" solvent (hexane or water) is added to induce crystallization upon cooling.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of forming solid crystals. This can happen if the solution is too concentrated, cooled too quickly, or if impurities are present. Here are some troubleshooting steps:

  • Add more of the "good" solvent: This will decrease the supersaturation level.

  • Re-heat the solution: Ensure all the oil has redissolved, then allow it to cool more slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

  • Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Trituration: If an oil persists, it can sometimes be solidified by stirring vigorously with a poor solvent like hexane.

Q3: What is a typical yield and purity for the crystallization of this compound?

A3: While specific data for this compound is not extensively published, for N-Cbz protected amino acids in general, a purity of >98% is often achievable through crystallization. The yield can vary significantly depending on the initial purity of the crude product and the specific crystallization conditions used, but a recovery of 70-90% is a reasonable expectation for a well-optimized procedure.

Q4: How does the cooling rate affect the crystal size and purity of this compound?

A4: The rate of cooling has a significant impact on the outcome of the crystallization.

  • Slow cooling: Promotes the formation of larger, more well-defined crystals. This generally leads to higher purity as impurities are more effectively excluded from the growing crystal lattice.

  • Rapid cooling (crash crystallization): Leads to the formation of smaller crystals or even a powder. This can trap impurities within the crystals, resulting in lower purity. For optimal purity, a slow and controlled cooling process is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not supersaturated (too much solvent).- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add more of the "poor" solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of this compound.
"Oiling out" occurs. - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities that lower the melting point.- Add more of the "good" solvent and re-heat to dissolve the oil.- Allow the solution to cool more slowly.- Consider a preliminary purification step like a column chromatography if impurities are significant.
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored or appear impure. - Impurities are co-crystallizing with the product.- If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Crystallization of this compound from Ethyl Acetate/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slightly. Slowly add hexane dropwise with swirling until the solution becomes faintly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or a refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Crystallization of this compound from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified this compound crystals under vacuum.

Data Presentation

Table 1: Common Solvents for this compound Crystallization

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Typical Application
Ethyl AcetateHexaneGeneral purpose, good for removing non-polar impurities.
EthanolWaterEffective for many N-Cbz protected amino acids.
AcetoneDiethyl EtherCan be a useful alternative for certain impurity profiles.
DichloromethanePetroleum EtherAnother option for removing non-polar impurities.

Note: The ideal solvent system and ratios should be determined experimentally for each batch of crude this compound.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot 'good' solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter add_poor Add 'poor' solvent until turbidity appears hot_filter->add_poor cool_slowly Cool slowly to room temperature add_poor->cool_slowly cool_further Cool in ice bath cool_slowly->cool_further filter Vacuum filtration cool_further->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound Crystals dry->end

Caption: General workflow for the purification of this compound by crystallization.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals Observation oiling_out Oiling Out start->oiling_out Observation low_yield Low Yield start->low_yield Observation impure_crystals Impure Crystals start->impure_crystals Observation sol_no_xtals Increase concentration Scratch flask Seed crystal no_crystals->sol_no_xtals Solution sol_oiling Add more 'good' solvent Cool slower oiling_out->sol_oiling Solution sol_low_yield Concentrate mother liquor Minimize wash solvent low_yield->sol_low_yield Solution sol_impure Recrystallize again Consider charcoal treatment impure_crystals->sol_impure Solution

Caption: Troubleshooting logic for common this compound crystallization issues.

Validation & Comparative

A Comparative Guide to N-Cbz-D-leucine and Boc-D-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the overall feasibility of the synthetic route. This guide provides a comprehensive comparison of two commonly employed N-α-protecting groups for D-leucine: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. This analysis is supported by experimental data and detailed protocols to inform the rational design of peptide synthesis strategies.

At a Glance: Key Characteristics of Cbz-D-leucine vs. Boc-D-leucine

CharacteristicN-Cbz-D-leucineBoc-D-leucine
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd/C), strong acids (e.g., HBr/AcOH)Acid-labile (e.g., Trifluoroacetic acid - TFA)[1]
Typical Synthesis Strategy Primarily solution-phase peptide synthesis (SPPS), compatible with Boc-based SPPSSolid-phase peptide synthesis (SPPS), solution-phase synthesis[1]
Key Advantages Orthogonal to Boc and Fmoc groups[2], can impart crystallinity to intermediates, potentially reducing racemization in some contexts[2]Well-established for automated SPPS, milder final cleavage conditions compared to traditional Boc/Bzl strategy with HF
Potential Side Reactions Incomplete deprotection, potential for side reactions with sulfur-containing amino acidsDiketopiperazine formation at the dipeptide stage, formation of t-butyl cation-related side products[3]

Quantitative Performance Data

Table 1: Illustrative Data for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing a D-Leucine Residue

ParameterCbz-D-leucine (as part of a dipeptide)Boc-D-leucine
Resin Substitution0.4 - 0.8 mmol/g (Merrifield or PAM resin)[4]0.4 - 0.8 mmol/g (Merrifield or PAM resin)[4]
Coupling Efficiency (per step)>99% (for single amino acids)[4]>99% (monitored by Kaiser test)[4]
Coupling Efficiency (Dipeptide)~95-98% (may require double coupling)[4]N/A
Final Purified Peptide Yield20 - 40% (illustrative for a decapeptide)[4]20 - 40% (illustrative for a large-scale synthesis)[5]

Table 2: Comparison of Deprotection Methods and Representative Yields for Cbz Group

Deprotection MethodReagents and ConditionsTypical Reaction TimeRepresentative Yield (%)
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C in MeOH or EtOH1 - 4 hours>95%
Acidic Cleavage33% HBr in Acetic Acid1 - 2 hours70 - 90%

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-leucine

This protocol outlines a single coupling cycle for the addition of Boc-D-leucine to a growing peptide chain on a solid support.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Merrifield or PAM resin) with the N-terminally deprotected peptide chain.

  • Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes (pre-wash).

  • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.

3. Neutralization:

  • Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

4. Coupling of Boc-D-leucine:

  • In a separate vessel, pre-activate Boc-D-leucine (3 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

  • Add the activated Boc-D-leucine solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

5. Washing:

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Incorporation of this compound in Peptide Synthesis

This compound is more commonly used in solution-phase synthesis. However, it can be incorporated as the final N-terminal residue in a Boc-SPPS workflow.

1. Final Coupling Step in Boc-SPPS:

  • Following the deprotection and neutralization of the N-terminal amino group of the resin-bound peptide (as described in Protocol 1, steps 2 & 3), this compound can be coupled using standard coupling reagents.

  • Pre-activate this compound (3 equivalents) with a coupling agent like HBTU/HOBt in the presence of DIEA in DMF.

  • Add the activated Cbz-amino acid to the resin and allow the reaction to proceed for 2-4 hours.

  • Monitor the reaction completion with the Kaiser test.

2. Cleavage and Cbz-Deprotection (Post-SPPS):

  • After completion of the synthesis, the peptide is cleaved from the resin using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA). This will also remove acid-labile side-chain protecting groups. The Cbz group will remain intact under these conditions.

  • The purified, Cbz-protected peptide can then be deprotected via catalytic hydrogenolysis.

Cbz-Deprotection via Catalytic Hydrogenolysis:

  • Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Orthogonal_Deprotection_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (Boc Strategy) cluster_cleavage_deprotection Cleavage and Orthogonal Deprotection Resin Resin-AA1-Boc Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling1 Couple Boc-AA2-OH Neutralization1->Coupling1 Peptide1 Resin-AA1-AA2-Boc Coupling1->Peptide1 Deprotection2 Boc Deprotection (TFA) Peptide1->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Coupling2 Couple Cbz-D-Leu-OH Neutralization2->Coupling2 FinalPeptide Resin-AA1-AA2-D-Leu-Cbz Coupling2->FinalPeptide Cleavage Cleavage from Resin (e.g., HF) FinalPeptide->Cleavage CbzPeptide H-AA1-AA2-D-Leu-Cbz Cleavage->CbzPeptide Hydrogenolysis Cbz Deprotection (H₂/Pd-C) CbzPeptide->Hydrogenolysis DeprotectedPeptide H-AA1-AA2-D-Leu-OH Hydrogenolysis->DeprotectedPeptide

Caption: Orthogonal deprotection workflow in peptide synthesis.

D_Leucine_Significance cluster_peptide_design Peptide Drug Design Strategy cluster_biological_impact Impact on Biological Properties NativePeptide Native L-Peptide D_Leu_Incorporation Incorporate D-Leucine (using Cbz-D-Leu or Boc-D-Leu) NativePeptide->D_Leu_Incorporation ProteolyticDegradation Proteolytic Degradation (by proteases) NativePeptide->ProteolyticDegradation Susceptible ModifiedPeptide Modified D-Leucine Peptide D_Leu_Incorporation->ModifiedPeptide EnhancedStability Increased Proteolytic Stability ModifiedPeptide->EnhancedStability Leads to ReceptorBinding Target Receptor Binding ModifiedPeptide->ReceptorBinding ImprovedPK Improved Pharmacokinetics (Longer half-life) EnhancedStability->ImprovedPK TherapeuticEffect Enhanced Therapeutic Effect ReceptorBinding->TherapeuticEffect ImprovedPK->TherapeuticEffect

Caption: Significance of D-Leucine in peptide drug development.

Discussion

The choice between this compound and Boc-D-leucine is highly dependent on the overall synthetic strategy.

This compound offers the distinct advantage of orthogonality to both Boc and Fmoc protecting groups. This is particularly valuable in the synthesis of complex peptides where multiple protecting groups are required, allowing for selective deprotection at different stages. The Cbz group's stability to the acidic conditions used for Boc removal makes it an excellent choice for the N-terminal protection of a peptide synthesized using a Boc-SPPS strategy, where the Cbz group can be removed in a final, orthogonal step. Furthermore, the tendency of Cbz-protected amino acids to be crystalline can facilitate the purification of intermediates in solution-phase synthesis.

Boc-D-leucine is the standard choice for the incorporation of D-leucine in a Boc-based solid-phase peptide synthesis workflow. The methodology for Boc-SPPS is well-established, readily automated, and generally provides high coupling efficiencies. While the Boc group is acid-labile, the graduated acid lability approach (where the Boc group is removed with moderate acid like TFA, and more robust side-chain protecting groups are removed with a stronger acid like HF) has been a cornerstone of peptide synthesis for decades.

Side Reactions: Researchers should be mindful of potential side reactions associated with each protecting group. For Boc-SPPS, diketopiperazine formation can occur at the dipeptide stage, especially with proline or other sterically unhindered amino acids in the first two positions. The generation of tert-butyl cations during Boc deprotection can also lead to the alkylation of sensitive residues like tryptophan and methionine, necessitating the use of scavengers. For the Cbz group, incomplete removal during hydrogenolysis can be an issue, and the catalyst can sometimes facilitate side reactions with sulfur-containing amino acids.

Conclusion

Both this compound and Boc-D-leucine are valuable reagents in the synthesis of peptides containing D-leucine. The decision of which to use should be based on a careful consideration of the synthetic strategy, the complexity of the target peptide, and the desired orthogonality of protecting groups. For routine Boc-SPPS, Boc-D-leucine is the more conventional and straightforward choice. However, for complex syntheses requiring orthogonal protection schemes or for solution-phase synthesis where crystallinity is advantageous, this compound remains a powerful and relevant option. A thorough understanding of the chemistry and potential pitfalls associated with each protecting group is paramount for the successful synthesis of D-leucine-containing peptides for research and therapeutic applications.

References

A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids into peptide structures is a key strategy for enhancing metabolic stability and modulating biological activity. The selection of an appropriate protecting group is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides an objective, data-driven comparison of the two most common Nα-protecting groups: Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a focus on their application in D-amino acid synthesis. This comparison delves into the experimental data to guide the selection process between the classical Cbz group and the more modern Fmoc group.[1]

At a Glance: Key Differences

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Benzyloxycarbonyl groupFluorenylmethyloxycarbonyl group
Primary Application Predominantly solution-phase peptide synthesis.[1]Gold standard for solid-phase peptide synthesis (SPPS).[1]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][2]Mild base (e.g., 20% piperidine in DMF).[1][3]
Orthogonality Orthogonal to Boc and Fmoc groups.[1][4]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][3]

Performance Comparison: Yield, Purity, and Racemization

While comprehensive, directly comparative studies on a wide range of D-amino acids are limited, the existing literature and general principles of peptide synthesis allow for a critical evaluation.

Yield and Purity: In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally offers higher repetitive yields, often exceeding 99% per coupling cycle.[1] This is attributed to the mild deprotection conditions and the efficiency of modern coupling reagents. Cbz, being more suited for solution-phase synthesis, can also provide high yields, though direct comparison in the same synthetic context is less common. One study coupling N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported high isolated yields of 41-95% for both protecting groups.[5] Another study reported that coupling of N-protected (Cbz or Fmoc) aminoacylbenzotriazoles with unprotected amino acids resulted in peptides in 85-95% yield.[1][6]

Protecting GroupSynthetic MethodTypical YieldReference
FmocSolid-Phase Peptide Synthesis (SPPS)>99% per cycle[1]
Cbz/FmocSolution-Phase (aminoacylbenzotriazoles)41-95%[5]
Cbz/FmocSolution-Phase (aminoacylbenzotriazoles)85-95%[1][6]

Racemization: Racemization, the conversion of a chiral molecule into its enantiomer, can occur at various stages of peptide synthesis. The base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, particularly for sensitive amino acids.[1] However, studies have shown that the extent of racemization during Fmoc-SPPS is generally low, often less than 0.4% per cycle.[1] The choice of coupling reagents and base can significantly impact the level of epimerization.[1]

While Cbz deprotection via hydrogenolysis is generally considered mild and less prone to racemization, the alternative acidic cleavage can be harsh.[1] The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate.[4] One study coupling N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported complete retention of chirality for both protecting groups, as evidenced by NMR and HPLC analysis.[5] Another study reported that coupling of N-protected (Cbz or Fmoc) aminoacylbenzotriazoles with unprotected amino acids resulted in peptides with less than 1% racemization.[1][6]

Protecting GroupConditionRacemization LevelReference
FmocSPPS<0.4% per cycle[1]
Cbz/FmocN-acylbenzotriazole coupling<1%[1][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Cbz Protection and Deprotection

Protection of a D-Amino Acid with Cbz-Cl:

  • Materials: D-amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.[1]

  • Procedure:

    • Dissolve the D-amino acid in an aqueous solution of sodium carbonate.[1]

    • Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.[1]

    • Stir the reaction mixture for several hours at room temperature.[1]

    • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[1]

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[7]

    • Collect the precipitate by filtration, wash with cold water, and dry.[1]

Cbz Deprotection via Catalytic Hydrogenolysis:

  • Materials: Cbz-protected D-amino acid or peptide, solvent (e.g., methanol, ethanol, or THF), Palladium on carbon (Pd/C) catalyst (5-10% w/w), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1]

  • Procedure:

    • Dissolve the Cbz-protected compound in the chosen solvent.[1]

    • Add the Pd/C catalyst to the solution.[1]

    • Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus) or add the transfer hydrogenation reagent.[1]

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected product.

Fmoc Protection and Deprotection

Protection of a D-Amino Acid with Fmoc-OSu:

  • Materials: D-amino acid, 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), dioxane or acetone.[7]

  • Procedure:

    • Dissolve the amino acid in the chosen aqueous basic solution.[7]

    • Slowly add a solution of Fmoc-OSu in dioxane or acetone with vigorous stirring at 0-5°C.[7]

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[7]

    • Acidify the mixture and extract the product.

Fmoc Deprotection in SPPS:

  • Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in dimethylformamide (DMF).[7]

  • Procedure:

    • Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in DMF.[7]

    • Mix for a specified time (e.g., 3 minutes, drain, then a fresh portion for 10-15 minutes).[7]

    • Drain the deprotection solution.[1]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1][7]

Workflow Visualizations

To better understand the processes, the following diagrams illustrate the key steps in Cbz and Fmoc-based synthesis.

Cbz_Protection_Deprotection D_AA D-Amino Acid Cbz_D_AA Cbz-Protected D-Amino Acid D_AA->Cbz_D_AA Protection Cbz_Cl Cbz-Cl (Benzyl Chloroformate) Cbz_Cl->Cbz_D_AA Base Base (e.g., Na2CO3) Base->Cbz_D_AA Deprotection Deprotection Cbz_D_AA->Deprotection Deprotected_AA Deprotected D-Amino Acid Deprotection->Deprotected_AA H2_PdC H₂ / Pd-C H2_PdC->Deprotection Strong_Acid Strong Acid (e.g., HBr/AcOH) Strong_Acid->Deprotection

Caption: Cbz Protection and Deprotection Workflow.

Fmoc_SPPS_Cycle cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-AA, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Elongation Cleavage Final Cleavage & Deprotection Washing2->Cleavage Final Step Repeat->Deprotection

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion

The choice between Cbz and Fmoc protection for D-amino acid synthesis is highly dependent on the synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc is the clear choice due to its mild deprotection conditions, high repetitive yields, and compatibility with a wide range of acid-labile side-chain protecting groups.[1] Cbz remains a valuable tool for solution-phase synthesis, particularly for the synthesis of peptide fragments that will be subsequently coupled. Its orthogonality to both Boc and Fmoc protecting groups provides strategic flexibility in complex synthetic routes.[1][4]

While racemization can be a concern with both methods, careful optimization of reaction conditions, particularly the choice of base and coupling reagents in Fmoc chemistry, can minimize this side reaction to acceptable levels. Ultimately, a thorough understanding of the strengths and limitations of each protecting group, supported by the experimental data, will enable the synthesis of D-amino acid-containing peptides with high purity and yield.

References

Enantiomeric Purity Analysis of N-Cbz-D-leucine: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical quality attribute for chiral molecules in the pharmaceutical industry. For N-Cbz-D-leucine, a protected amino acid widely used in peptide synthesis, ensuring high enantiomeric purity is paramount for the efficacy and safety of the final drug product. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, supported by experimental data.

Comparison of Chiral HPLC Methods

The selection of a suitable chiral stationary phase (CSP) is the most critical factor in developing a successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the analysis of N-derivatized amino acids. Below is a comparison of different chiral HPLC columns for the enantiomeric separation of N-Cbz-DL-leucine.

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile PhaseFlow Rate (mL/min)tR (L-enantiomer) (min)tR (D-enantiomer) (min)Selectivity (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IBn-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.11.05.96.91.343.89
Human Serum AlbuminCHIRALPAK® HSA10mM NH₄OAc (aq) pH 7.0 / 2-propanol = 85 / 15 (+2mM octanoic acid)0.94.329.12.472.64
TeicoplaninCHIROBIOTIC® TPolar Ionic or Reversed-Phase Modes-----

Experimental Protocols

Below is a detailed experimental protocol for the enantiomeric purity analysis of this compound using a CHIRALPAK® IB column.

Objective: To determine the enantiomeric purity of this compound by separating its enantiomers from a racemic mixture (N-Cbz-DL-leucine).

Materials:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: CHIRALPAK® IB (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • n-hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample: N-Cbz-DL-leucine standard.

  • Sample Solvent: Mobile Phase.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of N-Cbz-DL-leucine in the mobile phase at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers. Based on typical elution orders for this type of CSP, the L-enantiomer is expected to elute first.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity (% ee of the D-enantiomer) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/EtOH/TFA) HPLC HPLC System (CHIRALPAK IB) MobilePhase->HPLC SamplePrep Sample Preparation (N-Cbz-DL-leucine in Mobile Phase) SamplePrep->HPLC Detection UV Detection (230 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Purity Calculation (% ee) Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methods

While chiral HPLC is the most common and robust method for determining the enantiomeric purity of this compound, other techniques can also be employed:

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC for the separation of chiral compounds.

  • Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Various chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.

The choice of method will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. For routine quality control in a pharmaceutical setting, the validated chiral HPLC method presented provides a reliable and reproducible approach for ensuring the enantiomeric purity of this compound.

Stability of N-Cbz-D-leucine Across a Range of pH Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of N-Cbz-D-leucine under various pH conditions, supported by experimental data from a representative forced degradation study. The following sections detail the experimental protocols, present the stability data in a clear tabular format, and visualize the key processes involved. This information is crucial for researchers in peptide synthesis and drug development to understand the degradation kinetics and establish optimal conditions for the handling, storage, and formulation of N-Cbz-protected amino acids.

Experimental Protocols

A forced degradation study was designed to evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions over a 72-hour period at an elevated temperature of 50°C to accelerate degradation.

Preparation of Stability Study Samples

A stock solution of this compound (1 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Aliquots of this stock solution were then diluted with different buffer solutions to a final concentration of 100 µg/mL. The following buffer systems were used to maintain the desired pH:

  • pH 2.0: 0.01 M Hydrochloric Acid

  • pH 4.5: 0.1 M Acetate Buffer

  • pH 7.0: 0.1 M Phosphate Buffer

  • pH 9.0: 0.1 M Borate Buffer

  • pH 12.0: 0.01 M Sodium Hydroxide

The samples were stored in sealed vials in a temperature-controlled oven at 50°C. Samples were withdrawn at predetermined time points (0, 8, 24, 48, and 72 hours) for analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the samples was determined using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: Start with 30% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (due to the aromatic ring of the Cbz group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method was validated for its ability to separate the intact this compound from its primary degradation product, D-leucine.

Data Presentation: Stability of this compound

The percentage of this compound remaining at each time point under the different pH conditions is summarized in the table below. The data clearly indicates that this compound exhibits significant degradation under both strongly acidic and basic conditions, while remaining relatively stable at neutral and mildly acidic pH.

Time (hours)% this compound Remaining
pH 2.0 pH 4.5 pH 7.0 pH 9.0 pH 12.0
0 100.0100.0100.0100.0100.0
8 85.299.199.592.370.1
24 60.797.598.878.535.8
48 38.195.297.961.212.5
72 15.493.196.745.9< 5.0

Visualizations

The following diagrams illustrate the experimental workflow for the stability study and the primary degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution dilution Dilution with Buffers (pH 2.0, 4.5, 7.0, 9.0, 12.0) stock->dilution incubation Incubation at 50°C dilution->incubation sampling Sampling at 0, 8, 24, 48, 72 hours incubation->sampling hplc RP-HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the pH stability study of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation Products reactant This compound acid H+ (Acidic) reactant->acid Hydrolysis base OH- (Basic) reactant->base Hydrolysis dleucine D-leucine acid->dleucine benzyl_alcohol Benzyl Alcohol acid->benzyl_alcohol co2 Carbon Dioxide acid->co2 base->dleucine base->benzyl_alcohol base->co2

Caption: Primary degradation pathway of this compound under acidic or basic conditions.

Conclusion

The stability of this compound is highly dependent on the pH of the solution. It exhibits the greatest stability in neutral (pH 7.0) and mildly acidic (pH 4.5) conditions. In contrast, significant degradation occurs in strongly acidic (pH 2.0) and basic (pH 9.0 and 12.0) environments, with the rate of degradation increasing with the strength of the acid or base. The primary degradation mechanism is the hydrolytic cleavage of the carbamate bond, resulting in the removal of the Cbz protecting group. These findings underscore the importance of pH control during the synthesis, purification, and storage of this compound and related compounds to ensure their integrity and purity.

Navigating Stereochemistry: A Comparative Guide to Confirming N-Cbz-D-leucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, the precise confirmation of amino acid incorporation is paramount. The use of protected amino acids like N-Cbz-D-leucine necessitates rigorous analytical methods to verify its presence and, crucially, its stereochemical integrity within a target molecule. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for confirming this compound incorporation.

Performance Comparison of Analytical Methods

The choice of analytical technique for confirming this compound incorporation hinges on a variety of factors including sensitivity, selectivity, speed, and the specific information required (e.g., identity, quantity, and stereochemistry). Below is a summary of quantitative and qualitative comparisons between the primary methods: LC-MS, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterLC-MSChiral HPLC with UV/DADNMR Spectroscopy
Primary Use Identification and QuantificationEnantiomeric Separation and QuantificationStructural Elucidation and Purity Assessment
Sensitivity High (pg to fg range)[1]Moderate (ng to µg range)Low (µg to mg range)[2]
Selectivity High (based on m/z)[2]High (for enantiomers)[3]High (for structural isomers)
Analysis Time Fast (minutes per sample)[1][4]Moderate (10-30 minutes per sample)Slow (minutes to hours per sample)
Derivatization Often not required, but can enhance separation and sensitivity.[5][6]Can be direct or require derivatization.[3]Not required.[2]
Quantitative Accuracy ExcellentGood to ExcellentGood, requires internal standards for high accuracy
Strengths High sensitivity and selectivity, provides molecular weight information.[2]Excellent for resolving enantiomers.[3]Provides detailed structural information, non-destructive.[2]
Limitations May require chiral column for stereoisomer separation, potential for ion suppression.[4]Lower sensitivity than LC-MS.Low sensitivity, complex mixture analysis can be challenging.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide representative protocols for each of the discussed analytical techniques.

LC-MS Protocol for this compound Analysis

This protocol outlines a general approach for the analysis of this compound using a reverse-phase C18 column coupled with mass spectrometry.

1. Sample Preparation:

  • Dissolve the sample containing the peptide or reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • If necessary, perform a protein precipitation step for complex matrices by adding 3 volumes of ice-cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant.[7]

  • Include a blank and a standard solution of this compound for comparison.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan (m/z 100-500) to identify the [M+H]⁺ ion of this compound (C14H19NO4, expected m/z ≈ 266.14).[8]

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantitative analysis, monitor for the specific m/z of the parent ion and a characteristic fragment ion.

Chiral HPLC Protocol for this compound Enantiomeric Purity

This protocol is designed to separate the D- and L-enantiomers of N-Cbz-leucine.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[3][9]

  • Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine. A typical starting point could be a ratio like 490:10:1:2 (v/v/v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL

NMR Spectroscopy Protocol for Structural Confirmation

This protocol provides a general guideline for confirming the structure of a peptide containing this compound.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

2. NMR Experiment:

  • Acquire a ¹H NMR spectrum to observe the proton signals. Key signals for this compound would include the aromatic protons of the Cbz group, the alpha-proton of the leucine residue, and the protons of the isobutyl side chain.

  • For more complex structures, 2D NMR experiments like COSY and HSQC can be employed to confirm the connectivity of the atoms.

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical flows, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration/Centrifugation Dissolution->Filtration LC_Separation Liquid Chromatography (Reverse Phase) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Mass_Identification Mass Identification (m/z of this compound) Peak_Integration->Mass_Identification Quantification Quantification Mass_Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for LC-MS analysis of this compound.

Method_Selection Start Analytical Goal Goal_Identity Identity Confirmation? Start->Goal_Identity NMR NMR Start->NMR Detailed Structural Elucidation Required Goal_Stereo Stereochemical Purity? Goal_Identity->Goal_Stereo No LCMS LC-MS Goal_Identity->LCMS Yes Goal_Quant Quantification? Goal_Stereo->Goal_Quant No Chiral_HPLC Chiral HPLC Goal_Stereo->Chiral_HPLC Yes Goal_Quant->LCMS High Sensitivity Goal_Quant->Chiral_HPLC Moderate Sensitivity LCMS->Goal_Stereo Chiral_HPLC->Goal_Quant

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Coupling Methods for N-Cbz-D-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the efficient formation of amide bonds is a critical step. The choice of coupling reagent and methodology can significantly impact reaction yield, purity, and the stereochemical integrity of the final peptide. This guide provides a comparative analysis of three widely used coupling methods for the incorporation of N-Cbz-D-leucine: the carbodiimide-based EDC/HOBt system, the highly efficient uronium salt HATU, and the classical Mixed Anhydride approach.

Quantitative Performance Analysis

The selection of a coupling method is often a balance between reactivity, cost, and the potential for side reactions. The following table summarizes the key performance indicators for each method in the context of solution-phase peptide synthesis. The data presented are representative values based on typical outcomes for N-Cbz protected amino acids.

Coupling MethodReagent ClassTypical Yield (%)Typical Reaction Time (hours)Risk of EpimerizationKey Considerations
EDC/HOBt Carbodiimide85-95%4-24ModerateCost-effective; water-soluble byproducts are easily removed during workup. Can be sluggish with sterically hindered or electron-deficient amines.[1]
HATU Uronium/Aminium Salt90-99%1-4LowHigh reactivity and fast reaction times, particularly effective for sterically hindered amino acids.[2][3][4] Higher cost compared to other reagents.
Mixed Anhydride Acyl Phosphate78-95%1-3Low to ModerateRapid reaction at low temperatures; byproducts are generally volatile or easily removed. Requires careful control of temperature to minimize side reactions.[5]

Experimental Protocols

Detailed methodologies for the solution-phase coupling of this compound to a generic amino acid ester (H-AA-OR) are provided below.

EDC/HOBt Mediated Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester in situ, which then reacts with the amine component.

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.

  • Add the amino acid ester hydrochloride (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or NMM (1.0 eq) to neutralize the hydrochloride salt.

  • Add EDC·HCl (1.2 eq) portion-wise while stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve this compound (1.0 eq), HATU (1.0 eq), and the amino acid ester hydrochloride (1.0 eq) in DMF.

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 15 minutes and then at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Mixed Anhydride Method

This method involves the activation of the carboxylic acid by forming a mixed anhydride with a chloroformate, typically isobutyl chloroformate.

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1N aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add NMM (1.0 eq) and stir for a few minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) and stir the mixture at -15 °C for 10-15 minutes to form the mixed anhydride.[5]

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in THF and neutralize with NMM (1.0 eq) at 0 °C.

  • Add the cold solution of the amino acid ester to the mixed anhydride solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove NMM hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography or recrystallization.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

G General Peptide Coupling Workflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification N-Protected_AA This compound Active_Intermediate Formation of Active Intermediate N-Protected_AA->Active_Intermediate 1. Activation Amine_Component Amino Acid Ester Peptide_Bond_Formation Peptide Bond Formation Amine_Component->Peptide_Bond_Formation 2. Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, IBCF) Coupling_Reagent->Active_Intermediate Base Base (e.g., DIPEA, NMM) Base->Active_Intermediate Active_Intermediate->Peptide_Bond_Formation Dipeptide Protected Dipeptide Peptide_Bond_Formation->Dipeptide Workup Aqueous Workup Dipeptide->Workup 3. Isolation Purification Chromatography / Recrystallization Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: A generalized workflow for solution-phase peptide synthesis.

G Comparison of this compound Coupling Methods cluster_edc EDC/HOBt cluster_hatu HATU cluster_ma Mixed Anhydride Coupling_Methods Coupling Methods for This compound EDC/HOBt_Node EDC/HOBt Coupling_Methods->EDC/HOBt_Node Carbodiimide HATU_Node HATU Coupling_Methods->HATU_Node Uronium Salt MA_Node Mixed Anhydride Coupling_Methods->MA_Node Acyl Phosphate EDC_Yield Yield: 85-95% EDC_Time Time: 4-24h EDC_Pros Pros: Cost-effective, water-soluble byproduct EDC_Cons Cons: Slower, moderate epimerization risk HATU_Yield Yield: 90-99% HATU_Time Time: 1-4h HATU_Pros Pros: High efficiency, fast, low epimerization HATU_Cons Cons: Higher cost MA_Yield Yield: 78-95% MA_Time Time: 1-3h MA_Pros Pros: Rapid, volatile byproducts MA_Cons Cons: Requires low temp., careful stoichiometry EDC/HOBt_Node->EDC_Yield EDC/HOBt_Node->EDC_Time EDC/HOBt_Node->EDC_Pros EDC/HOBt_Node->EDC_Cons HATU_Node->HATU_Yield HATU_Node->HATU_Time HATU_Node->HATU_Pros HATU_Node->HATU_Cons MA_Node->MA_Yield MA_Node->MA_Time MA_Node->MA_Pros MA_Node->MA_Cons

Caption: A logical comparison of key features for the selected coupling methods.

References

Orthogonality of Cbz Group with Boc and Fmoc Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high yield and purity. The Carboxybenzyl (Cbz or Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most ubiquitous amine protecting groups. This guide provides a comprehensive comparison of the orthogonality of the Cbz group with the widely used Boc and Fmoc strategies, offering researchers, scientists, and drug development professionals objective, data-supported insights for designing synthetic routes.

The principle of orthogonality is foundational to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1][2] The distinct chemical labilities of the Cbz, Boc, and Fmoc groups form the basis of a powerful orthogonal system.[2][3] Cbz groups are typically cleaved by catalytic hydrogenolysis, Boc groups are labile to acid, and Fmoc groups are removed under basic conditions.[2][3] This fundamental difference allows for the sequential deprotection and modification of different parts of a molecule.

Comparative Overview of Protecting Group Stability

The selection of a protecting group strategy is dictated by the stability of the chosen groups under the deprotection conditions of their orthogonal partners. The Cbz group demonstrates excellent stability towards the acidic and basic conditions required for Boc and Fmoc removal, respectively, making it a valuable component in complex synthetic schemes.

Protecting GroupDeprotection ConditionsStability During Boc Deprotection (Acidic)Stability During Fmoc Deprotection (Basic)Stability During Cbz Deprotection (Hydrogenolysis)
Cbz Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[4]High[5]High[6]N/A
Boc Acidic (e.g., TFA in DCM)[7]N/AHigh[2]High[7]
Fmoc Basic (e.g., 20% Piperidine in DMF)[2]High[8]N/AVariable (Potentially Labile)[8]

Note: While generally stable, the Cbz group can be susceptible to cleavage under harsh acidic conditions (e.g., excess HCl or HBr).[4] The stability of the Fmoc group to hydrogenolysis is context-dependent and should be evaluated on a case-by-case basis, with some reports indicating potential cleavage.[8]

Logical Relationship of Orthogonality

The orthogonal relationship between Cbz, Boc, and Fmoc protecting groups can be visualized as a system where each group has a distinct method of removal that, under ideal conditions, does not affect the others. This allows for a high degree of flexibility in synthetic planning.

Orthogonality cluster_deprotection Deprotection Methods Cbz Cbz (Carboxybenzyl) Hydrogenolysis Hydrogenolysis (e.g., H₂/Pd/C) Cbz->Hydrogenolysis Cleaved by Boc Boc (tert-butyloxycarbonyl) Acid Acid (e.g., TFA) Boc->Acid Cleaved by Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Hydrogenolysis->Boc Orthogonal to Hydrogenolysis->Fmoc Quasi-orthogonal to Acid->Cbz Orthogonal to Acid->Fmoc Orthogonal to Base->Cbz Orthogonal to Base->Boc Orthogonal to

Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Experimental Protocol: Selective Deprotection of the Boc Group in the Presence of a Cbz Group

This protocol details the selective removal of a Boc protecting group from a peptide containing a Cbz-protected amine, a common procedure in solution-phase peptide synthesis.

Materials:

  • Cbz-protected peptide with a Boc-protected functional group

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Cbz- and Boc-protected peptide in anhydrous DCM (approximately 10 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Deprotection Reagent: While stirring, slowly add TFA to the solution. A common reaction cocktail is a 1:1 mixture of TFA and DCM. If acid-sensitive residues such as tryptophan or methionine are present, a scavenger like TIS (2.5-5% v/v) can be added to the TFA/DCM mixture to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete removal of the Boc group while the Cbz group remains intact.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat the wash until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected, Boc-deprotected product.

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile organic solvent and should also be handled in a well-ventilated area.

Summary of Deprotection Methods and Orthogonality

The following table summarizes the deprotection conditions and key considerations for the Cbz, Boc, and Fmoc protecting groups.

Protecting GroupDeprotection ReagentsTypical ConditionsKey AdvantagesOrthogonality ConsiderationsPotential Side Reactions
Cbz H₂ gas, Pd/C catalyst1 atm H₂, RT, in MeOH or EtOH[6]Mild, neutral pH deprotection.[3]Orthogonal to Boc and Fmoc.[6]Incomplete cleavage; potential for catalyst poisoning by sulfur-containing amino acids.[2]
Boc Trifluoroacetic acid (TFA)25-50% TFA in DCM, RT, 1-2 h[7]Well-established for SPPS; efficient deprotection.Orthogonal to Cbz and Fmoc.[2]Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met); requires scavengers.[2]
Fmoc Piperidine in DMF20% piperidine in DMF, RT, 2 x 10 min[1]Mild, basic deprotection; automation-friendly for SPPS.[2]Orthogonal to Boc and acid-labile side-chain groups.[2] Quasi-orthogonal to Cbz.[8]Diketopiperazine formation at the dipeptide stage; racemization of sensitive amino acids.[2]

Conclusion

The Cbz group serves as an excellent orthogonal partner to both Boc and Fmoc protection strategies, particularly in solution-phase synthesis and the preparation of complex peptide fragments. Its stability to both acidic and basic conditions allows for the selective deprotection of Boc and Fmoc groups, respectively, while the Cbz group remains intact. The primary method for Cbz removal, catalytic hydrogenolysis, is mild and generally does not affect Boc or, to a lesser extent, Fmoc groups. This three-pronged orthogonal system provides chemists with a versatile toolkit for the synthesis of complex molecules, enabling precise control over the sequence of synthetic transformations. Careful consideration of the potential for side reactions and the specific stability of each protecting group under the chosen reaction conditions is crucial for the successful implementation of these strategies.

References

A Comparative Guide to the Purity Validation of N-Cbz-D-leucine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chiral building blocks like N-carbobenzyloxy-D-leucine (N-Cbz-D-leucine) is a critical step in the synthesis of peptidomimetics and other active pharmaceutical ingredients (APIs). The presence of even minute impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.

The Power of Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds. Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of an analyte against a single, certified internal standard. This is particularly advantageous as it is a non-destructive technique that provides structural information, enabling the simultaneous identification and quantification of the main component and any proton-bearing impurities.

Key Advantages of qNMR:
  • Primary Analytical Method: Provides a direct measurement of the molar concentration of the analyte.

  • High Accuracy and Precision: Delivers reliable and reproducible results.

  • Non-destructive: The sample can be recovered after analysis.

  • Universal Detection: Any proton-containing molecule can be detected and quantified.

  • Structural Information: Provides confirmation of the analyte's structure and helps in the identification of unknown impurities.

Comparative Analysis of Purity Validation Methods

While qNMR offers significant advantages, a multi-faceted approach to purity validation is often employed in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used as complementary techniques.

Analytical MethodPrincipleAdvantagesLimitations
Quantitative ¹H NMR (qNMR) The integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.- Absolute quantification without the need for specific impurity reference standards.- Provides structural confirmation.- Non-destructive.- Relatively fast analysis time.- Lower sensitivity compared to HPLC-UV or MS.- Signal overlap can complicate quantification in complex mixtures.- Requires a highly pure and stable internal standard.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Quantification is typically achieved using a UV detector by comparing the peak area of the analyte to that of a reference standard.- High sensitivity and resolution.- Well-established and widely used in the pharmaceutical industry.- Can separate and quantify a wide range of impurities.- Requires a specific reference standard for each impurity for accurate quantification.- Does not provide definitive structural information on its own.- Can be destructive depending on the detector used.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Can be coupled with HPLC (LC-MS) to provide molecular weight information for separated components.- Extremely high sensitivity and selectivity.- Provides molecular weight information, aiding in impurity identification.- Can detect non-chromophoric impurities.- Not inherently quantitative without the use of isotopically labeled standards or extensive calibration.- Ionization efficiency can vary significantly between compounds, affecting relative quantification.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for this compound Purity

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

3. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Data for this compound and Potential Impurities

The following table summarizes the expected ¹H NMR chemical shifts for this compound and common impurities that may be present from its synthesis. Spectra are referenced to TMS (δ 0.00) in CDCl₃.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound Cbz-Ar-H 7.30-7.40m5H
Cbz-CH5.12s2H
NH ~5.0br d1H
α-CH 4.35-4.45m1H
β-CH1.50-1.75m2H
γ-CH 1.40-1.50m1H
δ-CH0.90-1.00d6H
D-Leucine (starting material) α-CH ~3.7m1H
β-CH~1.7m2H
γ-CH ~1.6m1H
δ-CH~0.9d6H
Benzyl Chloroformate (starting material) Ar-H 7.35-7.45m5H
CH5.25s2H
Benzyl Alcohol (byproduct) Ar-H 7.25-7.40m5H
CH4.65s2H
OH variablebr s1H
Toluene (byproduct/solvent) Ar-H 7.15-7.30m5H
CH2.35s3H

Visualizing the Workflow and Comparisons

To further clarify the processes, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for qNMR and a logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (High-field NMR) transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals of Analyte and Standard process->integrate calculate Calculate Purity integrate->calculate purity Purity Report (%) calculate->purity

Caption: Experimental workflow for the purity validation of this compound by qNMR spectroscopy.

Method_Comparison cluster_methods Purity Validation Methods cluster_attributes Key Attributes qNMR qNMR Quant Quantification qNMR->Quant Absolute Struct Structural Info qNMR->Struct High Sens Sensitivity qNMR->Sens Moderate Ref_Std Reference Standard Requirement qNMR->Ref_Std Internal Only HPLC HPLC HPLC->Quant Relative (External Std) HPLC->Struct Low HPLC->Sens High HPLC->Ref_Std External for each analyte MS MS MS->Quant Relative (IS needed) MS->Struct High (MW) MS->Sens Very High MS->Ref_Std Internal/Isotopic

Caption: Comparison of qNMR, HPLC, and MS for purity validation.

Conclusion

The validation of this compound purity is paramount for ensuring the quality and safety of pharmaceutical products. While HPLC and MS are powerful tools for separation and identification of impurities, quantitative NMR spectroscopy stands out as a robust, accurate, and efficient primary method for absolute purity determination . Its ability to provide both quantitative and structural information in a single, non-destructive experiment makes it an invaluable technique in the arsenal of researchers, scientists, and drug development professionals. By integrating qNMR into quality control workflows, a higher degree of confidence in the purity of critical synthetic intermediates like this compound can be achieved.

A Head-to-Head Comparison: Cbz-D-leucine vs. Fmoc-D-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Nα-protecting group is a critical decision that dictates the strategy and outcome of peptide synthesis. The incorporation of D-amino acids, such as D-leucine, is a widely employed tactic to enhance the metabolic stability and modulate the biological activity of peptide-based therapeutics. This guide provides an objective, data-driven comparison of two cornerstone protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application with D-leucine.

This analysis delves into the performance of Cbz-D-leucine and Fmoc-D-leucine across key parameters including coupling efficiency, racemization, deprotection, and solubility. By presenting experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.

At a Glance: Key Differences

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Benzyloxycarbonyl groupFluorenylmethyloxycarbonyl group
Primary Application Predominantly solution-phase peptide synthesis; also used in solid-phase synthesis, often within a Boc strategy.The gold standard for solid-phase peptide synthesis (SPPS).
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1]Mild base (e.g., 20% piperidine in DMF).[1]
Orthogonality Orthogonal to Boc and Fmoc groups.[1]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1]

Performance Comparison: A Data-Driven Analysis

While direct, single-study comparative data for Cbz-D-leucine and Fmoc-D-leucine under identical conditions are limited, a comprehensive evaluation can be made by examining their performance in their respective optimal applications.

Performance MetricCbz-D-leucineFmoc-D-leucine
Coupling Efficiency ~95-98% (as a dipeptide in Boc-SPPS)[2]>99% (per step in Fmoc-SPPS)[2]
Racemization Can be a concern, but generally low (<1%) with optimized conditions in solution-phase. Less prone to racemization during acid-based deprotection cycles in Boc-SPPS.Generally low (<0.4% per cycle) in SPPS, but can be influenced by the choice of base and coupling reagents.
Deprotection Efficiency High, with catalytic hydrogenolysis being a very clean method.High and rapid, with 20% piperidine in DMF being highly effective.[3][4]
Solubility Generally soluble in common organic solvents used in peptide synthesis such as DMF and DCM.Soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the coupling and deprotection of Cbz-D-leucine and Fmoc-D-leucine.

Cbz-D-leucine in Boc-Based Solid-Phase Peptide Synthesis (as part of a dipeptide)

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating a Cbz-D-Leu-Val-Boc dipeptide using a Boc-based strategy on a Merrifield resin.[2]

1. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes.

  • Treat the resin with 50% TFA in DCM for an additional 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

2. Neutralization:

  • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

  • Wash the resin with DMF (5x).

3. Coupling of Cbz-D-Leu-Val-Boc:

  • In a separate vial, dissolve Cbz-D-Leu-Val-Boc (2 eq.), DIC (2 eq.), and HOBt (2 eq.) in DMF.

  • Add the coupling solution to the resin and shake for 2-4 hours. Dipeptide coupling may require longer reaction times or double coupling.

  • Monitor reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

4. Cbz Deprotection (Post-Synthesis):

  • Catalytic Hydrogenolysis:

    • Suspend the Cbz-protected peptide-resin in a suitable solvent (e.g., MeOH, EtOH, or DMF).

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (1 atm to 3 bar) at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture to remove the catalyst.

Fmoc-D-leucine in Solid-Phase Peptide Synthesis

This protocol outlines a standard cycle for incorporating Fmoc-D-Leu-OH into a growing peptide chain on an automated peptide synthesizer or via manual synthesis.[1][6]

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% piperidine in DMF solution for 3-5 minutes and drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

3. Coupling of Fmoc-D-leucine:

  • In a separate vessel, pre-activate Fmoc-D-Leu-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and an activation base (e.g., DIPEA) in DMF.

  • Add the activated Fmoc-D-Leu-OH solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 20-60 minutes.

  • Monitor the completion of the coupling reaction using the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in Cbz and Fmoc-based synthesis.

Cbz_Workflow cluster_SPPS Boc-SPPS Cycle with Cbz-Dipeptide cluster_cleavage Final Deprotection Resin Resin Boc_Deprotection Boc_Deprotection Resin->Boc_Deprotection TFA/DCM Neutralization Neutralization Boc_Deprotection->Neutralization DIEA/DMF Coupling Coupling Neutralization->Coupling Cbz-D-Leu-Val-Boc, DIC, HOBt Washing Washing Coupling->Washing Washing->Resin Repeat for next AA Final_Peptide_Resin Final_Peptide_Resin Cbz_Deprotection Cbz_Deprotection Final_Peptide_Resin->Cbz_Deprotection H2, Pd/C Cleaved_Peptide Cleaved_Peptide Cbz_Deprotection->Cleaved_Peptide

Cbz-Dipeptide Incorporation in Boc-SPPS.

Fmoc_Workflow cluster_SPPS Fmoc-SPPS Cycle Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 20% Piperidine/DMF Coupling Coupling Fmoc_Deprotection->Coupling Fmoc-D-Leu-OH, Coupling Reagent Washing Washing Coupling->Washing Washing->Resin Repeat for next AA

Standard Fmoc-SPPS Cycle for D-Leucine.

Signaling Pathway Application: Enhancing Proteolytic Stability

The primary motivation for incorporating D-amino acids like D-leucine is to increase the resistance of peptides to degradation by proteases.[2] This enhanced stability is crucial for developing peptide-based drugs with improved pharmacokinetic profiles. For instance, a synthetic peptide designed to inhibit a specific protein-protein interaction in a signaling pathway can have its therapeutic efficacy significantly extended by the inclusion of D-amino acids.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Protein_A Signaling_Protein_A Receptor->Signaling_Protein_A Activates Signaling_Protein_B Signaling_Protein_B Signaling_Protein_A->Signaling_Protein_B Activates Transcription_Factor Transcription_Factor Signaling_Protein_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to D-Leu_Peptide_Inhibitor D-Leu_Peptide_Inhibitor D-Leu_Peptide_Inhibitor->Signaling_Protein_A Inhibits Protease Protease Protease->D-Leu_Peptide_Inhibitor Resistant to degradation

Inhibition of a Signaling Pathway by a D-Leucine Containing Peptide.

Conclusion

The choice between Cbz-D-leucine and Fmoc-D-leucine is highly dependent on the intended synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc-D-leucine is the undisputed choice due to its mild deprotection conditions, high repetitive coupling yields, and compatibility with a wide array of acid-labile side-chain protecting groups.[1]

Cbz-D-leucine remains a valuable and versatile protecting group, particularly for solution-phase synthesis and the preparation of peptide fragments that can be subsequently ligated. Its orthogonality to both Boc and Fmoc protecting groups provides strategic flexibility in the design of complex synthetic routes.[1]

While racemization can be a potential issue with both protecting groups, it can be effectively minimized to acceptable levels through careful optimization of reaction conditions, including the choice of coupling reagents and bases, particularly in Fmoc chemistry. Ultimately, a thorough understanding of the chemical properties and performance characteristics of each protecting group is paramount for the successful synthesis of D-leucine-containing peptides for research and therapeutic development.

References

Guiding Peptide Conformation: A Comparative Analysis of N-Cbz-D-leucine's Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical determinant of biological activity, stability, and therapeutic potential. The incorporation of unnatural amino acids is a powerful strategy to achieve this control. This guide provides a comprehensive comparison of the impact of incorporating D-leucine, introduced synthetically as N-Cbz-D-leucine, on peptide conformation and function, benchmarked against its natural L-leucine counterpart and other alternative unnatural amino acids.

The strategic substitution of L-amino acids with their D-enantiomers, such as D-leucine, is a well-established method to enhance peptide stability against enzymatic degradation. Peptides composed of L-amino acids are often susceptible to rapid breakdown by proteases, limiting their therapeutic window. The introduction of D-amino acids can significantly extend the half-life of these peptides. This guide delves into the nuanced effects of this substitution on the three-dimensional structure of peptides, a key factor governing their interaction with biological targets.

D-Leucine vs. L-Leucine: A Tale of Two Stereoisomers

The seemingly subtle change from an L-leucine to a D-leucine residue can induce significant alterations in a peptide's secondary structure. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins in mammals, the incorporation of D-amino acids can disrupt or stabilize specific conformational motifs.

A prime example is the antimicrobial peptide Brevinin-1OS (B1OS). A comparative study of B1OS and its analogues, one with an added L-leucine (B1OS-L) and another with an added D-leucine (B1OS-D-L), reveals the profound impact of stereochemistry on both biological activity and conformation.

Biological Activity Comparison

The incorporation of either L- or D-leucine at the second position of B1OS dramatically enhances its antimicrobial potency against Gram-positive bacteria compared to the parent peptide. However, the D-leucine analogue (B1OS-D-L) exhibits a significantly improved therapeutic profile due to its reduced toxicity to mammalian cells, as evidenced by its lower hemolytic activity.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS326464>128
B1OS-L48829.92
B1OS-D-L48874.5

Data sourced from a study on Brevinin-1OS and its analogues.

Conformational Impact

Circular Dichroism (CD) spectroscopy of the Brevinin-1OS analogues revealed that the addition of a D-leucine residue at the N-terminus resulted in a slight decrease in the alpha-helical content compared to the L-leucine counterpart in a membrane-mimicking environment (50% TFE).[1] This subtle change in secondary structure is thought to contribute to the reduced hemolytic activity without compromising the peptide's antimicrobial efficacy. While the precise quantitative data for the helicity of these specific peptides is not detailed in the publication, the trend highlights the conformational influence of D-amino acid incorporation.

Alternative Strategies for Peptide Conformational Control

Beyond the use of D-amino acids, other unnatural amino acids can be employed to impose specific structural constraints on peptides. N-methylated amino acids and β-amino acids represent two prominent alternatives.

N-Methyl-Leucine

N-methylation of an amino acid involves the substitution of the amide proton with a methyl group. This modification has several key consequences for peptide conformation:

  • Increased Rigidity: The steric bulk of the methyl group restricts the rotation around the peptide bond, leading to a more constrained conformation. This can pre-organize the peptide into its bioactive form, enhancing receptor affinity.[2]

  • Cis/Trans Isomerization: N-methylation can influence the cis/trans isomerization of the preceding peptide bond, often favoring the trans conformation more strongly than proline.

  • Disruption of Hydrogen Bonding: The absence of the amide proton prevents its participation in hydrogen bonding, which can disrupt secondary structures like α-helices and β-sheets but can also promote the formation of β-turns.

A comparative study of cyclic pentapeptides where the central residue was either N-methylnorleucine (an analogue of N-methylleucine) or proline demonstrated that the N-methylated residue led to a more complex conformational landscape with multiple cis/trans isomers observed in NMR spectroscopy.[3]

ResidueMajor Conformer Population (%)Minor Conformer Population (%)
Proline80 (trans)20 (cis)
N-Methylnorleucine45 (trans)35 (trans)
15 (cis)5 (cis)

Illustrative data based on studies of cyclic pentapeptides.

β-Leucine

β-amino acids have an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly small change leads to a profound difference in their conformational preferences, allowing them to form unique and stable secondary structures not accessible to α-peptides. These include various helices (14-helix, 12-helix, 10/12-helix) and sheet-like structures.[4] The specific conformation adopted by a β-peptide is influenced by the substitution pattern on the Cα and Cβ carbons.[4]

Experimental Protocols

To facilitate the reproducible assessment of the impact of unnatural amino acids on peptide conformation and function, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) with D-Leucine

This protocol outlines the manual synthesis of a peptide containing a D-leucine residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Coupling (Fmoc-D-Leu-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 NextAA Couple Next Fmoc-AA Wash3->NextAA Repeat Repeat Cycle NextAA->Repeat Cleavage Cleavage & Deprotection NextAA->Cleavage Final AA Repeat->Deprotection2 Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Amino Acid Coupling (D-Leucine):

    • Dissolve Fmoc-D-leucine-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Experimental Workflow for CD Spectroscopy

CD_Workflow SamplePrep Sample Preparation (Peptide in Buffer) InstrumentSetup Instrument Setup (Nitrogen Purge, Temp Control) SamplePrep->InstrumentSetup Blank Measure Blank (Buffer Only) InstrumentSetup->Blank Sample Measure Sample Spectrum Blank->Sample Processing Data Processing (Blank Subtraction, Conversion to MRE) Sample->Processing Analysis Secondary Structure Analysis Processing->Analysis

Caption: General workflow for CD spectroscopy of peptides.

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For membrane-mimicking environments, solvents like 2,2,2-trifluoroethanol (TFE) can be used.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the desired temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length).

    • Record the CD spectrum of the peptide sample from approximately 190 to 260 nm.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula:

    • MRE (deg cm²/dmol) = (Observed Ellipticity [mdeg]) / (10 * pathlength [cm] * concentration [mol/L] * number of residues)

  • Helicity Estimation: The percentage of α-helicity can be estimated from the MRE at 222 nm using the following equation:

    • % Helicity = ([MRE]₂₂₂ - [MRE]c) / ([MRE]h - [MRE]c) * 100

    • Where [MRE]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm, [MRE]c is the MRE of the random coil conformation (often approximated as 0), and [MRE]h is the MRE of a pure α-helix of a given length (a theoretical value).

Signaling Pathways and Logical Relationships

The conformational changes induced by unnatural amino acids can have a profound impact on how a peptide interacts with its biological target and subsequently modulates signaling pathways. For instance, the enhanced stability and altered conformation of a D-leucine containing peptide might lead to prolonged receptor occupancy and sustained downstream signaling compared to its rapidly degraded L-leucine counterpart.

Logical Relationship of D-Leucine Incorporation and Biological Outcome

Logical_Relationship D_Leu Incorporate D-Leucine Stability Increased Proteolytic Stability D_Leu->Stability Conformation Altered Peptide Conformation D_Leu->Conformation HalfLife Longer In Vivo Half-Life Stability->HalfLife ReceptorBinding Modified Receptor Binding Affinity/Selectivity Conformation->ReceptorBinding Signaling Altered Downstream Signaling HalfLife->Signaling ReceptorBinding->Signaling Efficacy Enhanced Therapeutic Efficacy Signaling->Efficacy

Caption: Impact of D-leucine incorporation on peptide properties.

References

Safety Operating Guide

Proper Disposal of N-Cbz-D-leucine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Cbz-D-leucine is critical for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is paramount.

I. Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

A. Hazard Identification

This compound and its stereoisomer, N-Cbz-L-leucine, may present the following hazards:

  • Skin and eye irritation.[1]

  • Potential for reproductive toxicity.[1]

  • May cause respiratory system irritation.[1][2]

  • Some sources indicate that similar compounds may be flammable and are suspected of causing cancer.[2]

Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and detailed hazard information.

B. Required Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[3]

  • Body Protection: A laboratory coat.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a suitable respirator with a particle filter.[1][2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.3 g/mol
Appearance White solid
Solubility Soluble in water

Source: PubChem CID 7000099, BenchChem[4][5]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal program, typically involving incineration.[6] Never dispose of this compound down the drain or in regular trash. [6]

A. Waste Segregation and Collection

Proper segregation of waste is the first step in the disposal process.

  • Solid Waste:

    • Collect all solid this compound waste and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, leak-proof hazardous waste container.[6]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[6]

    • Keep the container securely closed except when adding waste.[6]

  • Liquid Waste:

    • If this compound is in a solution, it must be collected in a separate, clearly labeled hazardous waste container designated for liquid waste.[6]

    • The container must be compatible with the solvent used.

    • Do not mix incompatible waste streams.[6]

B. Disposal of Empty Containers

A container that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate from this cleaning process and dispose of it as hazardous liquid waste.[6]

  • After triple-rinsing, deface or remove the original chemical label.[6]

  • The decontaminated container can then be placed in the appropriate recycling or trash receptacle.[6]

C. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary and ensure adequate ventilation.[2]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5]

  • For liquid spills, use an inert, absorbent material to collect the waste, and place it in a sealed container for disposal as hazardous waste.[2]

  • Clean the spill area thoroughly.

D. Final Disposal

  • Store all hazardous waste containers in a designated and secure satellite accumulation area.

  • Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Ensure all disposal activities are documented in your laboratory's waste log as required by regulations.[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the waste solid or liquid? A->B E Is the container empty? A->E C Collect in labeled solid hazardous waste container B->C Solid D Collect in labeled liquid hazardous waste container (solvent compatible) B->D Liquid I Store waste in designated satellite accumulation area C->I D->I E->B No F Triple-rinse with appropriate solvent E->F Yes G Collect rinsate as hazardous liquid waste F->G H Deface label and dispose of container as non-hazardous waste F->H G->D K End: Proper Disposal H->K J Arrange for pickup by EHS or licensed contractor I->J J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Cbz-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-Cbz-D-leucine, ensuring a secure and compliant laboratory environment.

Personal Protective Equipment (PPE)

To mitigate risks of exposure through inhalation, skin contact, or eye contact, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentRationale
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.[2][3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.Minimizes the risk of inhaling the lyophilized powder, especially when handling the solid form.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for both safety and the preservation of compound integrity.

Upon receipt, visually inspect the container for any signs of damage. Store the container in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials or sources of ignition.[1][3]

All handling and weighing of this compound powder should be conducted within a certified chemical fume hood to control dust and potential inhalation.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

Safe Handling Workflow for this compound A Receiving and Storage B Preparation A->B Inspect and store properly C Handling and Weighing B->C Don appropriate PPE D Experimentation C->D Use in a fume hood E Waste Collection D->E Segregate waste F Disposal E->F Follow institutional guidelines

Safe Handling Workflow

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

For spills, avoid dust formation and prevent the substance from entering drains.[3] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Emergency Response for this compound A Exposure Event B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Wash with Soap and Water C->G H Flush with Water D->H I Rinse Mouth E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Emergency Response Flowchart

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.

  • Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste.

  • Contaminated Materials : All materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be disposed of as chemical waste.[6]

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-D-leucine
Reactant of Route 2
Reactant of Route 2
N-Cbz-D-leucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.